5-Methyl-1h-indazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(9(12)13)11-10-7/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTAIBBOZNHRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152675 | |
| Record name | 5-Methylindazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-24-7 | |
| Record name | 5-Methylindazole-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylindazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1201-24-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Methyl-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1H-indazole-3-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the landscape of pharmaceutical and chemical research. Its indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The presence of a carboxylic acid group at the 3-position and a methyl group at the 5-position imparts specific physicochemical characteristics that make it a versatile intermediate for the synthesis of complex therapeutic agents, including those with anti-inflammatory and anticancer properties. This guide provides a detailed overview of the core physical properties of this compound, along with general experimental protocols for their determination and a visualization of its role in synthetic pathways.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are fundamental to its application in research and development. These properties dictate its solubility, reactivity, and handling requirements. A summary of its key physical data is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 285-290 °C | |
| Boiling Point | Data not available | [2] |
| Solubility | Indazole derivatives can exhibit poor aqueous solubility, often requiring organic solvents like Dimethyl sulfoxide (DMSO) for creating stock solutions. | [3] |
| pKa | Data not available for the 5-methyl derivative. The predicted pKa for the parent compound, indazole-3-carboxylic acid, is 3.03±0.10. | [4] |
| CAS Number | 1201-24-7 | |
| SMILES String | O=C(O)C1=NNC2=C1C=C(C)C=C2 | |
| InChI Key | QRTAIBBOZNHRMI-UHFFFAOYSA-N |
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high-purity substance.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting range.
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for its application in synthesis and biological assays.
Methodology:
-
Solvent Selection: A range of standard laboratory solvents of varying polarities (e.g., water, ethanol, dimethyl sulfoxide (DMSO)) are selected.
-
Sample Preparation: A known mass of this compound is added to a specific volume of the chosen solvent in a vial at a controlled temperature (e.g., 25 °C).
-
Equilibration: The mixture is agitated (e.g., using a vortex mixer or shaker) for a set period to ensure equilibrium is reached.
-
Observation and Quantification: The solution is visually inspected for undissolved solid. If the solid dissolves completely, more solute is added incrementally until saturation is reached. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for understanding its behavior in physiological environments.
Methodology:
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., NaOH) is used as the titrant and is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Synthetic Pathway Visualization
This compound is a valuable intermediate in organic synthesis. Its structure allows for further functionalization to produce a variety of more complex molecules with potential therapeutic applications. The following diagram illustrates a generalized synthetic workflow where it is used as a starting material.
Caption: A diagram illustrating the role of this compound in synthesis.
References
An In-depth Technical Guide to 5-Methyl-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methyl-1H-indazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, synthesis protocols, and spectroscopic data. Furthermore, it explores the potential biological significance of the indazole scaffold, particularly in the context of kinase inhibition.
Chemical Structure and Properties
This compound is a derivative of indazole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. The structure is characterized by a methyl group at the 5-position of the indazole core and a carboxylic acid group at the 3-position.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 1201-24-7 | [1][2] |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 g/mol | [1] |
| Appearance | Solid | [1][2] |
| Melting Point | 285-290 °C | [1] |
| SMILES | O=C(O)C1=NNC2=C1C=C(C)C=C2 | [1] |
| InChI | 1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(9(12)13)11-10-7/h2-4H,1H3,(H,10,11)(H,12,13) | [1] |
| InChIKey | QRTAIBBOZNHRMI-UHFFFAOYSA-N | [1][3] |
Experimental Protocols
General Synthesis of 1H-Indazole-3-carboxylic Acids
A common route for the synthesis of 1H-indazole-3-carboxylic acids involves the cyclization of appropriately substituted phenylhydrazones or through the oxidation of 3-substituted indazoles. A representative synthetic approach is outlined below.
Workflow for a potential synthesis route:
Caption: A generalized synthetic workflow for indazole-3-carboxylic acids.
Protocol: Synthesis from a Substituted Phenylhydrazine Derivative (Illustrative)
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
Appropriately substituted 2-hydrazinyl-1-methylbenzene derivative
-
A suitable glyoxylic acid derivative
-
Acid catalyst (e.g., HCl, H₂SO₄)
-
Organic solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve the substituted phenylhydrazine derivative in the chosen organic solvent.
-
Add the glyoxylic acid derivative to the solution.
-
Add the acid catalyst and heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks/Signals |
| ¹H NMR (in DMSO-d₆) | δ ~13.0-14.0 (s, 1H, COOH), δ ~12.5-13.5 (s, 1H, NH), δ ~7.0-8.0 (m, 3H, Ar-H), δ ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (in DMSO-d₆) | δ ~165 (C=O), δ ~110-145 (Ar-C), δ ~21 (CH₃) |
| FT-IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~3100-3300 (N-H stretch), ~1700-1725 (C=O stretch), ~1600-1450 (C=C aromatic stretch) |
| Mass Spec. (EI) | m/z 176 (M⁺), 159 (M⁺ - OH), 131 (M⁺ - COOH) |
Biological Significance and Signaling Pathways
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[4] Numerous compounds containing the indazole core have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes.[5]
Indazole Derivatives as p21-activated kinase 1 (PAK1) Inhibitors
One of the key signaling pathways where indazole derivatives have shown significant promise is in the inhibition of p21-activated kinase 1 (PAK1).[6][7] PAK1 is a serine/threonine kinase that plays a central role in cell proliferation, survival, and motility.[8][9] Aberrant activation of PAK1 is implicated in the progression of various cancers.[9][10]
Signaling Pathway Diagram:
Caption: Simplified PAK1 signaling pathway and the potential point of inhibition by indazole derivatives.
The 1H-indazole-3-carboxamide scaffold, a close derivative of this compound, has been identified as a potent inhibitor of PAK1.[6][7] These compounds are thought to bind to the ATP-binding pocket of the kinase, thereby preventing its downstream signaling activities that promote tumor cell migration and invasion. The development of selective PAK1 inhibitors based on the indazole scaffold is an active area of research in oncology drug discovery.[6]
Conclusion
This compound is a valuable building block for the synthesis of novel bioactive molecules. Its structural features, combined with the proven therapeutic potential of the indazole scaffold, make it a compound of high interest for researchers in the fields of medicinal chemistry and drug development. Further investigation into the synthesis of its derivatives and their biological evaluation, particularly as kinase inhibitors, is warranted.
References
- 1. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer [thno.org]
- 10. aacrjournals.org [aacrjournals.org]
A Comprehensive Technical Guide to 5-Methyl-1H-indazole-3-carboxylic acid (CAS: 1201-24-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1H-indazole-3-carboxylic acid, with the CAS number 1201-24-7, is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its indazole core is a "privileged scaffold," meaning it is a structural motif that can interact with a wide range of biological targets.[2] This compound serves as a crucial starting material for the synthesis of a variety of bioactive molecules, including those with anti-inflammatory, analgesic, and anticancer properties.[1] The presence of a carboxylic acid functional group at the 3-position provides a reactive handle for derivatization, allowing for the creation of diverse chemical libraries for drug discovery.[1][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its proper handling, characterization, and use in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 1201-24-7 | [1] |
| Molecular Formula | C₉H₈N₂O₂ | [1][4] |
| Molecular Weight | 176.17 g/mol | [1][4] |
| Appearance | Off-white to light yellow powder | [1] |
| Melting Point | 285-290 °C | |
| Boiling Point | 443.3°C at 760 mmHg | [5] |
| Purity | ≥ 98% (HPLC) | [1] |
| InChI Key | QRTAIBBOZNHRMI-UHFFFAOYSA-N | [4] |
| SMILES String | O=C(O)C1=NNC2=C1C=C(C)C=C2 | |
| Density | 1.4±0.1 g/cm³ | [5] |
| Flash Point | 221.9±23.2 °C | [5] |
| Vapor Pressure | 1.23E-08 mmHg at 25°C | [5] |
Synthesis and Derivatization
The indazole ring system can be constructed through various synthetic strategies, often involving cyclization reactions.[6][7] this compound itself serves as a key intermediate for more complex molecules. The carboxylic acid moiety is readily converted into esters, amides, and other functional groups, making it a versatile precursor.[3][8]
General Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxamide Derivatives
The following is a generalized protocol for the amide coupling of 1H-indazole-3-carboxylic acid with various amines to generate a library of carboxamide derivatives. This method is adapted from procedures described in the literature for similar indazole compounds.[8]
Materials:
-
1H-Indazole-3-carboxylic acid (or 5-methyl derivative)
-
Substituted aryl or aliphatic amine (1.0-1.2 equivalents)
-
Coupling agents: HOBT (1.2 equiv), EDC·HCl (1.2 equiv) or HATU (1.0 equiv)
-
Base: DIPEA or Triethylamine (2.0 equiv)
-
Solvent: Anhydrous DMF or Dichloromethane
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Methanol, Chloroform, Ethyl Acetate, Hexanes)
Procedure:
-
Dissolution: Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Activation: Add the coupling agents (e.g., HOBT and EDC·HCl) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add the desired substituted amine followed by the base (e.g., DIPEA).
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into ice water to precipitate the crude product. Filter the solid or, if no solid forms, perform a liquid-liquid extraction.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or 10% Methanol in Chloroform).[3]
-
Washing: Combine the organic layers and wash sequentially with 10% NaHCO₃ solution and brine.[3]
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1H-indazole-3-carboxamide derivative.[3]
Caption: General workflow for the synthesis of 1H-indazole-3-carboxamide derivatives.
Biological Activity and Applications
This compound is a versatile building block for developing novel therapeutic agents.[1] Its derivatives have shown a wide array of biological activities.
-
Pharmaceutical Development: The indazole scaffold is present in drugs developed for oncology, inflammation, and neuroprotection.[1][6] For example, Lonidamine, an anticancer agent, and Granisetron, a 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea, are based on the indazole structure.[3]
-
Biochemical Research: This compound and its derivatives are utilized in studies exploring enzyme inhibition and receptor interactions, which helps in understanding biological pathways and disease mechanisms.[1][9]
-
Material Science: The unique chemical properties of the indazole ring are also employed in creating advanced materials, such as polymers and coatings.[1]
Mechanism of Action Example: 5-HT3 Receptor Antagonism
Derivatives of indazole-3-carboxylic acid, such as Granisetron, function as selective antagonists of the 5-HT₃ receptor.[3] This receptor is a ligand-gated ion channel. When activated by serotonin (5-HT), it allows the influx of cations, leading to neuronal depolarization. In the context of emesis (vomiting), this signaling is involved in the vomit reflex. By blocking this receptor, indazole derivatives can effectively prevent nausea and vomiting.[3]
Caption: Simplified signaling pathway of 5-HT3 receptor antagonism by an indazole derivative.
Safety and Handling
Proper safety precautions must be observed when handling this compound. It is classified as a hazardous chemical.[10]
| Safety Aspect | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [10] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [11] |
| Precautionary Statements | P264: Wash face, hands and any exposed skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11] |
| Storage | Keep containers tightly closed in a dry, cool and well-ventilated place. Store at room temperature. | [1][10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [10] |
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[10]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[10]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound [stenutz.eu]
- 5. echemi.com [echemi.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
Spectroscopic and Synthetic Profile of 5-Methyl-1H-indazole-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 5-Methyl-1H-indazole-3-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of indazole derivatives.
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopic interpretation and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | br s | 1H | COOH |
| ~10.0 - 11.0 | br s | 1H | NH |
| ~7.9 | s | 1H | H-4 |
| ~7.5 | d | 1H | H-7 |
| ~7.2 | d | 1H | H-6 |
| ~2.4 | s | 3H | CH₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (Carboxylic Acid) |
| ~141.0 | C-7a |
| ~138.0 | C-3 |
| ~132.0 | C-5 |
| ~128.0 | C-3a |
| ~122.0 | C-6 |
| ~120.0 | C-4 |
| ~110.0 | C-7 |
| ~21.0 | CH₃ |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3200 | Medium | N-H stretch |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1620, 1580, 1480 | Medium | C=C stretch (Aromatic) |
| ~1300 | Medium | C-O stretch |
| ~1250 | Medium | O-H bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Ratio | Predicted Identity |
| 176.06 | [M]⁺ (Molecular Ion) |
| 159.05 | [M - OH]⁺ |
| 131.06 | [M - COOH]⁺ |
| 130.05 | [M - COOH - H]⁺ |
Experimental Protocols
The following section details the synthetic procedure for this compound and the general methods for its spectroscopic characterization.
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of indazole-3-carboxylic acid derivatives.
Materials:
-
4-Methyl-2-nitrobenzaldehyde
-
Hydrazine hydrate
-
Sodium hydroxide (NaOH)
-
Potassium permanganate (KMnO₄)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Synthesis of 5-Methyl-1H-indazole: A solution of 4-methyl-2-nitrobenzaldehyde (1 equivalent) in ethanol is treated with hydrazine hydrate (2-3 equivalents). The mixture is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is dissolved in water and neutralized with a dilute HCl solution. The precipitated product is filtered, washed with cold water, and dried to yield 5-methyl-1H-indazole.
-
Oxidation to this compound: 5-Methyl-1H-indazole (1 equivalent) is dissolved in a mixture of water and pyridine. The solution is heated to 60-70 °C, and a solution of potassium permanganate (3-4 equivalents) in water is added dropwise over a period of 1-2 hours, maintaining the temperature. The reaction mixture is stirred at this temperature for an additional 4-6 hours. The mixture is then cooled to room temperature, and the manganese dioxide is filtered off. The filtrate is acidified with concentrated HCl to a pH of 2-3, resulting in the precipitation of the crude product. The precipitate is filtered, washed with cold water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz spectrometer. The sample should be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
IR Spectroscopy: The IR spectrum is to be obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is to be performed using an electrospray ionization (ESI) source in positive or negative ion mode to confirm the molecular weight and elemental composition.
Visualization of Synthetic Pathway
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic route to this compound.
In-Depth Technical Guide: 5-Methyl-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methyl-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. It details its physicochemical properties, provides an experimental protocol for its synthesis, and discusses its role as an intermediate in the development of therapeutic agents, particularly kinase inhibitors and 5-HT3 receptor antagonists.
Core Physicochemical Data
Quantitative data for this compound is summarized below, providing a clear reference for its key properties.
| Property | Value | Reference |
| Molecular Weight | 176.17 g/mol | |
| Molecular Formula | C₉H₈N₂O₂ | |
| CAS Number | 1201-24-7 | |
| Melting Point | 285-290 °C | |
| Appearance | Solid | |
| InChI Key | QRTAIBBOZNHRMI-UHFFFAOYSA-N |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the nitrosation of 5-methyl-indole to form the corresponding 3-carboxaldehyde, followed by oxidation. This approach provides a direct route to the desired indazole scaffold.[1]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 5-Methyl-1H-indazole-3-carboxaldehyde
This protocol is adapted from a general procedure for the nitrosation of indoles.[1]
-
Preparation of Nitrosating Agent: In a round-bottom flask, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of deionized water and dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.
-
Acidification: Slowly add hydrochloric acid (HCl, 2.7 equivalents) to the cooled sodium nitrite solution while maintaining the temperature at 0°C.
-
Indole Addition: In a separate flask, dissolve 5-methyl-indole (1 equivalent) in DMF.
-
Reaction: Slowly add the 5-methyl-indole solution to the nitrosating mixture at 0°C over a period of 2 hours.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Oxidation to this compound
This is a general protocol for the Pinnick oxidation of aldehydes to carboxylic acids.
-
Dissolution: Dissolve the 5-Methyl-1H-indazole-3-carboxaldehyde (1 equivalent) from Step 1 in a mixture of tert-butanol and water.
-
Reagent Preparation: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 equivalents) and a phosphate buffer (e.g., sodium dihydrogen phosphate, 1.5 equivalents) in water.
-
Oxidation: Slowly add the sodium chlorite solution to the aldehyde solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extraction: Acidify the mixture to a pH of 3-4 with 1N HCl, which should precipitate the carboxylic acid. If not, extract the product with ethyl acetate.
-
Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield this compound. If extraction was performed, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Caption: Synthetic workflow for this compound.
Biological Significance and Applications
This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2]
Role as a Kinase Inhibitor Intermediate
The indazole core is a key feature in several FDA-approved kinase inhibitors used in oncology.[2] this compound is a valuable building block for the development of novel kinase inhibitors for cancer treatment.[3] The structural similarity of the indazole ring to purine bases allows it to effectively interact with the active sites of kinases.
5-HT3 Receptor Antagonism
Derivatives of indazole-3-carboxylic acid are well-known for their potent 5-HT3 receptor antagonist activity.[4][5] The drug Granisetron, an amide derivative of 1-methyl-1H-indazole-3-carboxylic acid, is a selective 5-HT3 antagonist used to prevent nausea and vomiting induced by chemotherapy and radiation therapy.[5] The mechanism involves the blockage of serotonin (5-HT) from binding to the 5-HT3 receptors located on vagal afferent nerves and in the chemoreceptor trigger zone of the brain.[6][7]
Caption: Signaling pathway of 5-HT3 receptor antagonism.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. N-methyl-1H-indazole-3-carboxamide|946343-59-5 [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 7. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
The Dawn of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The indazole core, a bicyclic heteroaromatic system, has carved a significant niche in medicinal chemistry, earning the moniker of a "privileged scaffold." Its versatile chemical nature and broad spectrum of biological activities have propelled it to the forefront of drug discovery, leading to the development of numerous therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and history of indazole compounds, from their initial synthesis in the late 19th century to their contemporary applications in medicine. This guide will delve into the foundational experimental protocols, present key quantitative data, and visualize the intricate chemical and biological pathways associated with this remarkable class of compounds.
Data Presentation: A Quantitative Look at Early Indazole Discoveries
The following tables summarize key quantitative data from early studies on indazole synthesis and biological activity, offering a comparative overview of the foundational work in this field.
Table 1: Yields of Seminal Indazole Synthesis Methods
| Synthesis Method | Starting Material(s) | Product | Reported Yield (%) | Reference |
| Fischer Indazolone Synthesis (c. 1883) | o-Hydrazinobenzoic acid | 3-Indazolone | Not specified in early reports | [1] |
| Jacobson Synthesis | N-Nitroso-o-benzotoluidide | Indazole | ~40% (can be almost quantitative) | [2] |
| Huisgen and Nakaten Modification | N-Acetyl-o-toluidine | Indazole | 36-47% (crude) | [2] |
| Condensation of o-Fluorobenzaldehyde with Hydrazine | o-Fluorobenzaldehyde, Hydrazine | 1H-Indazole | Up to 98% | [3] |
| One-pot Domino Process (Acetophenone series) | Substituted acetophenone, aryl hydrazine | 1-Aryl-1H-indazoles | 73-96% | [4] |
Table 2: Early Biological Activity of Indazole Derivatives
| Compound/Derivative | Biological Activity | Assay | Key Quantitative Data | Reference(s) |
| Indazole | Anti-inflammatory | Carrageenan-induced rat paw edema | 61.03% inhibition at 100 mg/kg | [5] |
| 5-Aminoindazole | Anti-inflammatory | Carrageenan-induced rat paw edema | 83.09% inhibition at 100 mg/kg | [5] |
| 6-Nitroindazole | Anti-inflammatory | Carrageenan-induced rat paw edema | 76.81% inhibition at 100 mg/kg | [5] |
| Indazole | COX-2 Inhibition | In vitro assay | IC50: 23.42 µM | [5] |
| 5-Aminoindazole | COX-2 Inhibition | In vitro assay | IC50: 12.32 µM | [5] |
| 6-Nitroindazole | COX-2 Inhibition | In vitro assay | IC50: 19.22 µM | [5] |
| Various Indazole Derivatives | Anticancer | Proliferation of various cancer cell lines | IC50 values ranging from 0.23 to >10 µM | [6] |
Experimental Protocols: Foundational Synthetic Methodologies
This section details the experimental procedures for key historical syntheses of indazole and its derivatives, providing a practical guide for researchers.
Emil Fischer's Synthesis of 3-Indazolone (circa 1883)
The first synthesis of an indazole derivative is credited to Emil Fischer. While his initial reports lacked the detailed experimental procedures common today, the synthesis is understood to proceed as follows:
-
Starting Material: o-Hydrazinobenzoic acid.
-
Procedure:
-
o-Hydrazinobenzoic acid is heated.
-
The heating induces an intramolecular condensation and cyclization reaction.
-
A molecule of water is eliminated, leading to the formation of the 3-indazolone ring system.
-
-
Reaction Conditions: Elevated temperatures. Specific temperatures and reaction times were not meticulously documented in the original publications.[1]
The Jacobson Synthesis of Indazole
This method, a significant advancement in indazole synthesis, involves the intramolecular cyclization of an N-nitroso derivative.
-
Starting Material: N-Nitroso-o-benzotoluidide.
-
Procedure:
-
N-Nitroso-o-benzotoluidide is decomposed, typically in a suitable solvent.
-
The decomposition initiates an intramolecular azo coupling. Mechanistic studies have shown that an initial acyl shift is the rate-determining step.
-
The reaction proceeds to form the indazole ring.
-
-
Reaction Conditions: The reaction can be carried out in various solvents, and the yield can be nearly quantitative under optimized conditions.[2]
Huisgen and Nakaten's Modified Indazole Synthesis
This modification of the Jacobson synthesis offers a more convenient route starting from the N-acetyl derivative.
-
Starting Material: o-Methylacetanilide (N-Acetyl-o-toluidine).
-
Procedure:
-
o-Methylacetanilide is dissolved in a mixture of acetic acid and acetic anhydride.
-
The solution is cooled in an ice bath.
-
Nitrous gases (generated from the reaction of nitric acid with sodium nitrite) are passed through the cooled solution to effect nitrosation. The temperature is maintained between 1°C and 4°C.
-
After completion of the nitrosation (indicated by a persistent black-green color), the solution is allowed to warm, leading to the decomposition of the nitroso compound and cyclization to indazole.
-
The reaction mixture is then boiled briefly, cooled, and extracted with hydrochloric acid.
-
The acidic extracts are combined and treated with excess ammonia to precipitate the indazole product.
-
The crude indazole is collected by filtration, washed with water, and dried. It can be further purified by vacuum distillation.[2]
-
Mandatory Visualization: Diagrams of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key synthetic pathways, biological mechanisms, and experimental workflows related to indazole compounds.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Profile of 5-Methyl-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of 5-Methyl-1H-indazole-3-carboxylic acid (CAS No: 1201-24-7). While specific, experimentally determined solubility data for this compound is not extensively available in the public domain, this document outlines the fundamental principles and detailed methodologies required to establish its complete solubility profile.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is essential before undertaking solubility studies.
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Melting Point | 265 - 290 °C |
| Predicted XLogP3 | 1.8 |
| Appearance | Solid |
Note: Data sourced from publicly available chemical databases.
Theoretical Solubility Profile
The solubility of this compound is primarily dictated by its molecular structure, which features a polar, ionizable carboxylic acid group and a largely nonpolar bicyclic indazole system with a methyl substituent.
pH-Dependent Aqueous Solubility
As a carboxylic acid, this compound is expected to exhibit significantly pH-dependent aqueous solubility. The carboxylic acid group (-COOH) is a weak acid that can donate a proton to form its conjugate base, the more soluble carboxylate ion (-COO⁻). The equilibrium between these two forms is governed by the compound's pKa.
At pH values below the pKa, the neutral, less soluble form (HA) will predominate. As the pH of the solution increases to values above the pKa, the ionized, more soluble carboxylate form (A⁻) will become the dominant species, leading to a significant increase in solubility. For ionizable drugs, determining solubility as a function of pH is critical.[1][2]
Illustrative Aqueous Solubility Data Table
The following table presents a hypothetical solubility profile in various aqueous buffers to illustrate the expected pH-dependent trend. Actual experimental values are required for confirmation.
| Solvent/Buffer System | pH | Temperature (°C) | Expected Solubility (µg/mL) |
| 0.1 M HCl | 1.0 | 25 | Low |
| Phosphate Buffer | 5.0 | 25 | Moderate |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | High |
| Carbonate-Bicarbonate Buffer | 9.0 | 25 | High |
Solubility in Organic Solvents
The solubility in organic solvents is governed by the principle of "like dissolves like."[3] Carboxylic acids are generally soluble in polar organic solvents.[4][5][6] The presence of the indazole ring and methyl group contributes to the molecule's lipophilicity.
Illustrative Organic Solvent Solubility Data Table
This table provides an estimation of solubility in common organic solvents based on general chemical principles.
| Solvent | Polarity | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| Ethanol | Polar Protic | Moderate to High |
| Methanol | Polar Protic | Moderate to High |
| Acetonitrile | Polar Aprotic | Moderate |
| Dichloromethane (DCM) | Nonpolar | Low |
| Hexanes | Nonpolar | Very Low |
Experimental Protocols
To definitively determine the solubility profile, standardized experimental methods must be employed. The two primary types of solubility measured are thermodynamic and kinetic.
pKa Determination: Potentiometric Titration
Understanding the pKa is crucial for interpreting pH-dependent solubility. Potentiometric titration is a common and cost-effective method for its determination.[7]
Methodology:
-
Preparation : Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent/water mixture.
-
Titration : Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Collection : Record the pH of the solution after each addition of the titrant.
-
Analysis : Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.[8] The equivalence point is identified as the point of steepest inflection on the curve. The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.[8][9]
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 9. pubs.acs.org [pubs.acs.org]
Theoretical Insights into 5-Methyl-1H-indazole-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and experimental studies on this molecule. It delves into its structural, electronic, and spectroscopic properties through computational analysis and collates available experimental data. This document aims to be a valuable resource for researchers engaged in the design and synthesis of indazole-based compounds for drug discovery.
Introduction
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1] The indazole nucleus, a bioisostere of indole, is a key structural motif in numerous compounds with anti-inflammatory, antitumor, and antiviral properties. This compound, in particular, represents a versatile building block for the synthesis of a wide array of bioactive molecules. Understanding its fundamental chemical properties is paramount for the rational design of new drug candidates. This guide summarizes key theoretical and experimental findings to facilitate further research and development.
Molecular Structure and Properties
The molecular structure of this compound consists of a bicyclic system where a pyrazole ring is fused to a benzene ring, with a methyl group at the 5-position and a carboxylic acid group at the 3-position.[1]
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 1201-24-7 | |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| Melting Point | 285-290 °C | |
| InChI Key | QRTAIBBOZNHRMI-UHFFFAOYSA-N | |
| SMILES | O=C(O)C1=NNC2=C1C=C(C)C=C2 |
Theoretical Studies
While a dedicated, comprehensive theoretical study on this compound is not extensively reported in the reviewed literature, computational studies on closely related indazole derivatives provide valuable predictive insights into its properties. Density Functional Theory (DFT) is a powerful tool for investigating the structural and electronic characteristics of such molecules.[2][3] The following sections present predicted data based on computational methodologies commonly applied to indazole systems, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[2]
Optimized Molecular Geometry
The optimized geometry of this compound can be predicted using DFT calculations. These calculations provide estimations of bond lengths and angles, which are crucial for understanding the molecule's three-dimensional structure and reactivity. For comparison, crystallographic data for the closely related 1-Methyl-1H-indazole-3-carboxylic acid reveals a monoclinic crystal system.[4]
Table 2: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.21 Å |
| C-O | ~1.35 Å | |
| O-H | ~0.97 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| C-N | ~1.34 - 1.38 Å | |
| N-N | ~1.35 Å | |
| Bond Angle | O=C-O | ~123° |
| C-C-C (aromatic) | ~118° - 121° | |
| C-N-N | ~108° - 112° |
Note: These are predicted values based on typical DFT calculations for similar structures and should be confirmed by experimental data.
Electronic Properties
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.[3]
Table 3: Predicted Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.8 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV |
Note: These are predicted values based on computational studies of analogous indazole derivatives.
The MEP map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In the MEP map of this compound, the regions of negative potential (red) are expected to be localized around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, indicating their susceptibility to electrophilic attack. The hydrogen atoms, particularly the acidic proton of the carboxyl group, will exhibit positive potential (blue), marking them as sites for nucleophilic attack.[3]
Caption: Conceptual Molecular Electrostatic Potential (MEP) Map.
Vibrational Analysis
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman active vibrational modes of a molecule. These predicted frequencies, when scaled, can be compared with experimental data to confirm the molecular structure. The characteristic vibrational frequencies for this compound would include O-H stretching of the carboxylic acid, C=O stretching, N-H stretching of the indazole ring, and various C-H and C=C stretching and bending modes of the aromatic system.
Table 4: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Predicted Frequency (Scaled DFT) | Experimental FT-IR (Related Compounds) |
| O-H stretch (Carboxylic Acid) | ~3400-3500 (broad) | ~3280 (broad)[5] |
| N-H stretch (Indazole) | ~3300-3400 | ~3186[5] |
| C-H stretch (Aromatic) | ~3000-3100 | ~2945[5] |
| C=O stretch (Carboxylic Acid) | ~1700-1750 | ~1687[5] |
| C=C stretch (Aromatic) | ~1450-1600 | ~1588, 1518, 1486[5] |
| C-O stretch (Carboxylic Acid) | ~1200-1300 | ~1282[5] |
Note: Predicted frequencies are based on general DFT calculations for carboxylic acids and indazoles. Experimental data is from a related indazole-3-carboxylic acid.
Experimental Data and Protocols
Synthesis
A common synthetic route to this compound involves the cyclization of a substituted o-aminophenylacetic acid derivative.[6]
Caption: General Synthesis Workflow.
A general method for the synthesis of 1H-indazole-3-carboxylic acid derivatives starts from o-aminophenylacetic acid amides or esters.[6]
-
Reaction Setup: In a reaction vessel, combine the o-aminophenylacetic acid amide or ester, a nitrite source (e.g., sodium nitrite), an acid (e.g., hydrochloric acid), and an organic solvent.
-
Reaction Conditions: Stir the mixture at a controlled temperature (ranging from -20 to 80 °C) for a period of 0.5 to 8 hours.
-
Work-up and Purification: After the reaction is complete, the product is typically isolated by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography to yield the desired 1H-indazole-3-carboxylic acid derivative.[6]
Spectroscopic Characterization
The structure of synthesized this compound is confirmed through various spectroscopic techniques.
Table 5: Experimental Spectroscopic Data for a Related this compound derivative
| Technique | Observed Signals (δ in ppm or m/z) | Reference |
| ¹H NMR | δ 12.82 (s, 1H), 7.96 (s, 1H), 7.68 (d, J=8.5Hz, 1H), 7.27 (d, J=8.0Hz, 1H), 4.60-4.50 (m, 2H), 1.51-1.42 (m, 3H) | [6] |
| ¹³C NMR | δ 163.47, 140.31, 135.72, 133.01, 129.50, 122.91, 120.66, 111.28, 61.16, 21.73, 14.57 | [6] |
| Mass Spec (ESI) | Predicted [M+H]⁺: 177.06 |
Note: The NMR data is for this compound ethyl amide, as reported in a patent.[6]
References
- 1. 1H-Indazole-3-carboxylic acid, 5-methyl- | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Methyl-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 5-Methyl-1H-indazole-3-carboxylic acid, a key building block in the development of targeted therapeutics, particularly kinase inhibitors. The document includes a two-step synthetic pathway, comprehensive experimental procedures, and a summary of relevant quantitative data. Furthermore, the role of indazole derivatives in modulating key signaling pathways in cancer is discussed.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is considered a "privileged structure" due to its ability to interact with a variety of biological targets.[1] Specifically, derivatives of this molecule have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[2][3] This document outlines a reliable synthetic route to this compound, starting from the readily available 5-methylindole.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the nitrosation of 5-methylindole to form the intermediate, 5-methyl-1H-indazole-3-carboxaldehyde. This is followed by the oxidation of the aldehyde to the desired carboxylic acid. This method is adapted from established procedures for the synthesis of similar indazole derivatives.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Methyl-1H-indazole-3-carboxaldehyde
This procedure is adapted from the nitrosation of substituted indoles.
Materials and Reagents:
-
5-Methylindole
-
Sodium nitrite (NaNO₂)
-
2 N Hydrochloric acid (HCl)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Syringe pump
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, prepare a solution of sodium nitrite (8.0 equiv.) in a mixture of deionized water and DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 2 N hydrochloric acid (7.0 equiv.) to the cooled solution while maintaining the temperature at 0 °C. Stir the mixture for 10 minutes.
-
In a separate flask, dissolve 5-methylindole (1.0 equiv.) in DMF.
-
Using a syringe pump, add the 5-methylindole solution dropwise to the nitrosating mixture over a period of 2 hours, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 8:2) to yield 5-methyl-1H-indazole-3-carboxaldehyde.
Step 2: Synthesis of this compound
This protocol describes the oxidation of the aldehyde intermediate to the final carboxylic acid product.
Materials and Reagents:
-
5-Methyl-1H-indazole-3-carboxaldehyde
-
tert-Butanol (t-BuOH)
-
Deionized water
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Saturated aqueous solution of sodium sulfite (Na₂SO₃)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
Dissolve 5-methyl-1H-indazole-3-carboxaldehyde (1.0 equiv.) in a 1:1 mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (5.0 equiv.) and sodium dihydrogen phosphate (4.0 equiv.) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (5.0 equiv.) in deionized water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the careful addition of a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.
-
Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
Quantitative Data
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Estimated Yield (%) |
| 5-Methylindole | C₉H₉N | 131.18 | Solid | 59-61 | N/A |
| 5-Methyl-1H-indazole-3-carboxaldehyde | C₉H₈N₂O | 160.17 | Solid | - | 70-80 |
| This compound | C₉H₈N₂O₂ | 176.17 | Solid | 288 [4] | 85-95 |
Note: Estimated yields are based on similar reactions reported in the literature.
Spectroscopic Data (Predicted)
-
This compound
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.5 (s, 1H, COOH), 8.0 (s, 1H, H4), 7.5 (d, 1H, H7), 7.2 (d, 1H, H6), 2.4 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 165.0 (COOH), 141.0 (C7a), 133.0 (C5), 128.0 (C3), 125.0 (C6), 121.0 (C4), 110.0 (C7), 21.0 (CH₃).
-
Application in Drug Development: Kinase Inhibition
The indazole scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy.[3] Many FDA-approved drugs, such as Axitinib and Pazopanib, feature this core structure. These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction pathways that promote cell proliferation, angiogenesis, and survival.[2] Derivatives of this compound are valuable as intermediates in the synthesis of such kinase inhibitors.[2]
Targeted Signaling Pathways
Indazole-based inhibitors have been developed to target several critical signaling pathways implicated in cancer:
-
VEGFR Signaling: Vascular Endothelial Growth Factor Receptors are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR signaling can starve tumors and inhibit their growth.[2]
-
PDGFR Signaling: Platelet-Derived Growth Factor Receptors are involved in cell growth, proliferation, and migration. Aberrant PDGFR signaling is a driver in various cancers.
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is crucial for cytokine signaling that regulates immune responses and cell proliferation. Dysregulation of this pathway is linked to various cancers and inflammatory diseases.[5]
Caption: Inhibition of key oncogenic signaling pathways by indazole-based kinase inhibitors.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound [stenutz.eu]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-alkylation of 5-Methyl-1H-indazole-3-carboxylic acid
Introduction
Indazole derivatives are a significant class of heterocyclic compounds widely utilized as pharmacophores in drug discovery and development. Their structural resemblance to indoles allows them to act as bioisosteres, leading to a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] The functionalization of the indazole core, particularly through N-alkylation, is a critical step in the synthesis of many therapeutic agents. However, the direct alkylation of the 1H-indazole ring presents a significant challenge due to the presence of two nucleophilic nitrogen atoms (N-1 and N-2), which often leads to the formation of a mixture of regioisomers.[3][4][5]
Achieving high regioselectivity in the N-alkylation of indazoles is paramount to ensure the efficient synthesis of the desired biologically active isomer and to avoid complex and costly purification steps.[5][6] The regiochemical outcome is highly dependent on various factors, including the choice of base, solvent, alkylating agent, and the electronic and steric properties of substituents on the indazole ring.[4][5] The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[1][4][5] Consequently, reaction conditions favoring thermodynamic control often lead to the preferential formation of the N-1 alkylated product.[5][7]
This document provides a detailed protocol for the regioselective N-1 alkylation of 5-Methyl-1H-indazole-3-carboxylic acid. The primary method described utilizes a sodium hydride/tetrahydrofuran (NaH/THF) system, which has been shown to be highly effective in promoting N-1 selectivity for indazoles with a C-3 carboxylate group.[2][6][7] This selectivity is often attributed to a chelation effect where the sodium cation coordinates with the N-2 nitrogen and the C-3 substituent, sterically hindering alkylation at the N-2 position.[4][5] An initial esterification step is included, as the reaction is commonly performed on the methyl ester derivative. Additionally, an alternative method for the direct alkylation of the carboxylic acid is presented, which has also demonstrated high N-1 selectivity and excellent yields.[8]
Data Presentation: N-Alkylation Regioselectivity
The following table summarizes various conditions for the N-alkylation of indazole-3-carboxylate derivatives and the typical regioselectivity observed.
| Starting Material | Base / Solvent | Alkylating Agent | Predominant Isomer | Yield (%) | Reference(s) |
| Methyl 5-bromo-1H-indazole-3-carboxylate | NaH / THF | Pentyl bromide | N-1 | 89 | [4] |
| Methyl 1H-indazole-3-carboxylate | NaH / THF | Alkyl bromide/tosylate | N-1 (>99%) | High | [6][7] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃ / Dioxane | Alkyl tosylate | N-1 | High | [6] |
| 1H-Indazole | DEAD, PPh₃ / THF (Mitsunobu) | n-Pentanol | N-2 (N1:N2 = 1:2.5) | 58 (N-2) | [7] |
| Indazole-3-carboxylic acid | K₂CO₃ / DMF | Alkyl halide | N-1 | 51-96 | [8] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | K₂CO₃ / DMF | Isobutyl bromide | N-1 (58:42 mixture) | 47 (N-1) | [9] |
Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester, a common precursor for N-alkylation reactions.
Materials and Reagents:
-
This compound
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid[10]
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add methanol to dissolve the starting material (approx. 0.2 M concentration).[11]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops per gram of starting material) or methanesulfonic acid to the stirred solution.[10][12]
-
Heat the mixture to reflux and maintain for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Once the reaction is complete, cool the mixture to room temperature and reduce the volume of methanol using a rotary evaporator.[10]
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the acid until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 5-methyl-1H-indazole-3-carboxylate.[6][12]
-
The crude product can be purified by flash column chromatography on silica gel or recrystallization if necessary.
Protocol 2: Highly Selective N-1 Alkylation using Sodium Hydride in Tetrahydrofuran
This protocol is optimized for achieving high N-1 regioselectivity.[6]
Materials and Reagents:
-
Methyl 5-methyl-1H-indazole-3-carboxylate (from Protocol 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide, iodide, or tosylate, 1.1-1.2 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Flame-dried, two-neck round-bottom flask
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 5-methyl-1H-indazole-3-carboxylate (1.0 eq).
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M.[6]
-
Cool the solution to 0 °C using an ice bath.
-
Caution: NaH reacts violently with water. Handle with care in a fume hood. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise to the stirred solution.[3][6]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen gas evolution ceases.[3][6] The mixture may become a clear solution or a suspension of the sodium salt.[3]
-
Re-cool the mixture to 0 °C and slowly add the alkylating agent (1.1 eq) dropwise via syringe.[6]
-
Allow the reaction to warm to room temperature and stir overnight (16-24 hours). The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary.[4] Monitor for completion by TLC or LC-MS.[6]
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[3][6]
-
Remove the THF under reduced pressure using a rotary evaporator.[3]
-
Partition the residue between ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.[3][6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable gradient of ethyl acetate in hexanes to separate the desired N-1 isomer from any N-2 isomer and unreacted starting material.[3]
Protocol 3: Alternative Direct N-1 Alkylation of the Carboxylic Acid
A recent study has shown that direct alkylation of indazole-3-carboxylic acid can provide the N-1 alkylated product with high selectivity and yield, avoiding the need for a separate esterification step.[8]
Brief Methodology: The reaction involves treating the indazole-3-carboxylic acid with a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of the alkylating agent. The mixture is then heated to allow the reaction to proceed to completion. This method has been successfully applied to the synthesis of various synthetic cannabinoids and their metabolites, demonstrating its utility and high N-1 selectivity.[8]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for the N-1 alkylation of this compound.
Signaling Pathway/Logical Relationship Diagram
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pure.mpg.de [pure.mpg.de]
- 8. diva-portal.org [diva-portal.org]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. jocpr.com [jocpr.com]
Applications of 5-Methyl-1H-indazole-3-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1H-indazole-3-carboxylic acid is a versatile scaffold in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of potent enzyme inhibitors. Its rigid bicyclic structure and the presence of a modifiable carboxylic acid group make it an attractive starting point for the development of targeted therapeutics. This document provides an overview of its application, focusing on its role in the generation of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, and includes detailed experimental protocols for the synthesis and evaluation of its derivatives.
Application: Development of GSK-3 Inhibitors for Neurological Disorders
Derivatives of this compound have shown significant promise as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in the pathophysiology of various diseases, including bipolar disorder, schizophrenia, and neurodegenerative conditions like Alzheimer's disease. The indazole core can effectively occupy the ATP-binding pocket of the kinase, and modifications at the 5-position, such as the methyl group, have been shown to influence potency and selectivity.
One notable example is the development of N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)-5-methyl-1H-indazole-3-carboxamide, a potent GSK-3 inhibitor with demonstrated in vivo activity in animal models of mood disorders.
Quantitative Data for 5-Methyl-1H-indazole-3-carboxamide Derivatives as GSK-3β Inhibitors
| Compound ID | Structure | Target | IC50 (nM) | Cell-Based Assay | In Vivo Model | Reference |
| 14i | N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)-5-methyl-1H-indazole-3-carboxamide | GSK-3β | 18 | Inhibition of tau phosphorylation in SH-SY5Y cells | Reduction of amphetamine-induced hyperactivity in mice | Furlotti et al., 2015 |
Experimental Protocols
Synthesis of this compound
Protocol:
-
Starting Material: 4-Methyl-2-nitro-benzaldehyde.
-
Step 1: Formation of the Hydrazone.
-
Dissolve 4-methyl-2-nitro-benzaldehyde (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the precipitated product, wash with cold ethanol, and dry under vacuum to yield the corresponding hydrazone.
-
-
Step 2: Reductive Cyclization.
-
Suspend the hydrazone (1 equivalent) in acetic acid.
-
Add iron powder (3 equivalents) portion-wise while maintaining the temperature below 40°C.
-
Heat the reaction mixture to 80°C for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Filter the solid, wash with water, and dry.
-
-
Step 3: Carboxylation.
-
Dissolve the crude 5-methyl-1H-indazole from the previous step in dry tetrahydrofuran (THF) and cool to -78°C under a nitrogen atmosphere.
-
Slowly add n-butyllithium (2.5 M in hexanes, 2.2 equivalents) and stir for 1 hour at -78°C.
-
Bubble dry carbon dioxide gas through the reaction mixture for 2 hours, allowing the temperature to slowly rise to room temperature.
-
Quench the reaction with water and acidify with 2N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol/water to afford pure this compound.
-
Synthesis of N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)-5-methyl-1H-indazole-3-carboxamide (Compound 14i)
Protocol:
-
Starting Materials: this compound and tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.
-
Step 1: Amide Coupling.
-
To a solution of this compound (1 equivalent) in dimethylformamide (DMF), add HATU (1.1 equivalents) and diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.05 equivalents) and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield tert-butyl 4-(((5-methyl-1H-indazole-3-carboxamido)methyl)piperidine-1-carboxylate.
-
-
Step 2: Boc Deprotection.
-
Dissolve the product from Step 1 in a solution of 4M HCl in dioxane.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of N-(piperidin-4-ylmethyl)-5-methyl-1H-indazole-3-carboxamide.
-
-
Step 3: N-Alkylation.
-
Dissolve the hydrochloride salt from Step 2 in DMF.
-
Add potassium carbonate (3 equivalents) and 2-bromoethanol (1.2 equivalents).
-
Heat the reaction mixture to 60°C for 6-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)-5-methyl-1H-indazole-3-carboxamide (Compound 14i).
-
In Vitro GSK-3β Kinase Assay (TR-FRET)
Protocol:
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by GSK-3β. Inhibition of the kinase results in a decreased FRET signal.
-
Materials:
-
Recombinant human GSK-3β enzyme.
-
Biotinylated substrate peptide (e.g., a derivative of glycogen synthase).
-
Europium-labeled anti-phosphoserine antibody (Donor).
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor).
-
ATP.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compounds (dissolved in DMSO).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 2 µL of the test compound dilution.
-
Add 4 µL of GSK-3β enzyme solution in assay buffer.
-
Add 4 µL of a mixture of the biotinylated substrate peptide and ATP in assay buffer to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a detection mixture containing EDTA, the Europium-labeled antibody, and Streptavidin-APC in detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 320 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
In Vivo Mouse Model of Mania (Amphetamine-Induced Hyperactivity)
Protocol:
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Acclimatize the mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound (e.g., Compound 14i, dissolved in a suitable vehicle) via intraperitoneal (i.p.) or oral (p.o.) route at a predetermined time before the amphetamine challenge.
-
Administer D-amphetamine (e.g., 2 mg/kg, i.p.) to induce hyperactivity.
-
Immediately place the mice into individual open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-90 minutes.
-
-
Data Analysis:
-
Calculate the total locomotor activity for each mouse.
-
Compare the activity of the compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
A significant reduction in amphetamine-induced hyperactivity by the test compound indicates potential anti-manic-like activity.
-
Visualizations
Caption: GSK-3 Signaling Pathways and Point of Intervention.
Caption: Synthetic Workflow for Compound 14i.
Caption: In Vitro GSK-3β Kinase Assay Workflow.
Application Notes and Protocols: 5-Methyl-1H-indazole-3-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1H-indazole-3-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is considered a "privileged structure," as it is found in numerous biologically active compounds and can interact with a diverse range of biological targets.[1] The presence of a carboxylic acid at the 3-position and a methyl group at the 5-position provides key functional handles for synthetic modification, allowing for the construction of complex molecules with tailored pharmacological profiles.
These application notes provide an overview of the synthetic utility of this compound, focusing on its application in the synthesis of kinase inhibitors. Detailed experimental protocols for key transformations are provided, along with quantitative data for representative derivative compounds.
Key Applications in Organic Synthesis
The primary application of this compound is as a scaffold for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, particularly cancer.[1] The indazole nucleus is a key feature in several FDA-approved kinase inhibitors.
Derivatives of this compound have shown significant potential as inhibitors of several important kinases, including:
-
Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, a critical process in cell division.[2] Overexpression of PLK4 is linked to tumorigenesis, making it a promising target for cancer therapy.[2][3]
-
c-Jun N-terminal Kinase (JNK): JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis.[] JNK inhibitors are being investigated for the treatment of various diseases, including neurodegenerative disorders and inflammatory conditions.
The general synthetic strategy involves the derivatization of the carboxylic acid group, most commonly through amide bond formation, to introduce various substituents that can interact with the target kinase's active site.
Experimental Protocols
The following protocols describe the key synthetic transformations of this compound. These methods are adaptable for the synthesis of a diverse library of derivatives.
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a standard and cost-effective method for the formation of an amide bond from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (1.0 - 1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
10% Methanol in Chloroform
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3.0 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water (20 mL).
-
Extract the product with 10% Methanol in Chloroform (2 x 30 mL).
-
Combine the organic layers and wash with 10% NaHCO₃ solution (25 mL) followed by brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient elution with 0-5% Methanol in Chloroform) to afford the desired 5-methyl-1H-indazole-3-carboxamide derivative.[5]
Protocol 2: High-Efficiency Amide Coupling using HATU
This protocol is recommended for more challenging couplings, including with less reactive or sterically hindered amines.
Materials:
-
This compound
-
Amine of choice (1.0 - 1.2 equivalents)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.0 - 1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice water
-
Diethyl ether or hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF to make an approximately 0.1 M solution.
-
Add the desired amine (1.0 - 1.2 equivalents) to the solution.
-
Add DIPEA (2.0 - 3.0 equivalents) and stir for 2 minutes.
-
Add HATU (1.0 - 1.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the resulting solid and wash thoroughly with water, followed by a non-polar solvent such as diethyl ether or hexanes to remove organic impurities.
-
Dry the solid product under vacuum. If necessary, further purify by column chromatography or recrystallization.[6][7]
Quantitative Data
The following tables summarize the biological activity of representative indazole-3-carboxamide derivatives, illustrating the potential of compounds synthesized from the this compound scaffold.
Table 1: Inhibitory Activity of Indazole-based PLK4 Inhibitors
| Compound ID | Structure | PLK4 IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) | Cell Line |
| Axitinib | Indazole core | 6.5 | - | - |
| CFI-400437 | Indazole core | 0.6 | - | - |
| CFI-400945 | Indazole core | 2.8 | - | - |
| Compound K17 | N-(1H-indazol-6-yl)benzenesulfonamide derivative | 0.3 | - | - |
| Compound K22 | N-(1H-indazol-6-yl)benzenesulfonamide derivative | 0.1 | 1.3 | MCF-7 (Breast Cancer) |
| Compound C05 | Indazole-based | < 0.1 | 0.979 | MCF-7 (Breast Cancer) |
Data sourced from multiple studies for illustrative purposes.[2][8][9]
Table 2: Inhibitory Activity of Indazole-based JNK Inhibitors
| Compound ID | JNK3 IC₅₀ (nM) | JNK1 IC₅₀ (nM) |
| SR-3737 | 12 | - |
Data sourced from a study on 1-aryl-5-anilinoindazoles.[10]
Signaling Pathways and Experimental Workflows
Experimental Workflow
The general workflow for synthesizing and evaluating kinase inhibitors from this compound is depicted below.
PLK4 Signaling Pathway
PLK4 is a key regulator of centriole duplication during the S phase of the cell cycle. Its inhibition leads to defects in centrosome formation, mitotic arrest, and ultimately, cell death in cancer cells.
JNK Signaling Pathway
The JNK pathway is a critical component of the MAPK signaling cascade. It is activated by various stress signals and cytokines, leading to the phosphorylation of transcription factors like c-Jun, which in turn regulate gene expression involved in apoptosis, inflammation, and other cellular processes.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iris.unina.it [iris.unina.it]
Application Notes and Protocols for Amide Coupling Reactions with 5-Methyl-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the synthesis of amide derivatives of 5-Methyl-1H-indazole-3-carboxylic acid, a key scaffold in medicinal chemistry. The resulting 1H-indazole-3-carboxamides are of significant interest due to their potential as kinase inhibitors, particularly targeting pathways involved in inflammation and oncology.
Introduction
The 1H-indazole-3-carboxamide moiety is a privileged structure in drug discovery, forming the core of numerous potent and selective enzyme inhibitors. Amide coupling reactions are a cornerstone of medicinal chemistry, allowing for the facile diversification of a carboxylic acid core to explore structure-activity relationships (SAR). This document outlines two robust and widely used protocols for the coupling of this compound with a variety of primary and secondary amines.
Data Presentation
The selection of the appropriate coupling reagent is critical for achieving high yields and purity. The following table summarizes a comparison of common amide coupling reagents used for indazole-3-carboxylic acids. While specific yields for the 5-methyl analog will vary depending on the amine coupling partner, these values, based on the closely related 1H-indazole-3-carboxylic acid, provide a general guideline.
| Coupling Reagent System | Base | Solvent | Typical Reaction Time | Typical Yield Range | Key Advantages & Disadvantages |
| HATU | DIPEA | DMF | 2-6 hours | 85-98% | Advantages: High efficiency, even for hindered amines; rapid reaction times. Disadvantages: Higher cost, potential for side reactions if not performed correctly. |
| EDC/HOBt | DIPEA or TEA | DMF or DCM | 12-24 hours | 70-90% | Advantages: Cost-effective, readily available reagents, water-soluble byproducts. Disadvantages: Longer reaction times, HOBt has potential safety concerns. |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 5-Methyl-1H-indazole-3-carboxamides using two standard coupling methods.
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended for a broad range of amines, including those that are sterically hindered or possess lower nucleophilicity.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M. Stir until the acid is fully dissolved.
-
Add the desired amine (1.1 - 1.2 eq) to the solution.
-
Add DIPEA (2.0 - 3.0 eq) to the reaction mixture and stir for 2 minutes.
-
Add HATU (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 5-Methyl-1H-indazole-3-carboxamide.
Protocol 2: Standard Amide Coupling using EDC/HOBt
This is a cost-effective and reliable method suitable for a wide range of amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF or DCM (Dichloromethane)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Add anhydrous DMF or DCM and stir to dissolve all solids.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA (3.0 eq) to the mixture.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 5-Methyl-1H-indazole-3-carboxamide.
Mandatory Visualizations
Experimental Workflow
Application Notes and Protocols: Derivatization of 5-Methyl-1H-indazole-3-carboxylic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 5-Methyl-1H-indazole-3-carboxylic acid into a library of amides and esters. Such derivatives are valuable for biological screening in drug discovery programs, as the indazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds.
Introduction
The indazole ring system is a key pharmacophore found in numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This compound is a versatile starting material for the synthesis of diverse compound libraries for high-throughput screening. Derivatization of the carboxylic acid moiety into amides and esters allows for the systematic exploration of the chemical space around the indazole core, enabling the study of structure-activity relationships (SAR) and the identification of novel drug candidates.
This document outlines the synthetic workflows for preparing amide and ester derivatives of this compound and provides protocols for their preliminary biological evaluation.
Derivatization Strategies
The primary strategies for the derivatization of this compound involve the formation of amide and ester linkages. These reactions are generally robust and can be achieved using a variety of standard coupling reagents and catalysts.
Amide Synthesis
Amide bond formation is a cornerstone of medicinal chemistry. The reaction of this compound with a diverse panel of primary and secondary amines can be efficiently achieved using common peptide coupling reagents.
Ester Synthesis
Esterification of the carboxylic acid can be accomplished through several methods, including classical Fischer esterification with an alcohol in the presence of a strong acid catalyst, or by reaction with an alkyl halide in the presence of a base.
Experimental Protocols
Note: These protocols are based on general procedures for indazole-3-carboxylic acids and may require optimization for this compound and specific substrates.
Protocol 1: General Procedure for Amide Synthesis using HATU
This protocol is recommended for a broad range of amines, including those that are less reactive.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Protocol 2: General Procedure for Ester Synthesis via Acid Catalysis (Fischer Esterification)
This protocol is suitable for the synthesis of simple alkyl esters.
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol)
-
Concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (used as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ester derivative.
Data Presentation
Quantitative data from biological screening should be summarized in clear and concise tables to facilitate comparison of the synthesized derivatives.
Table 1: In Vitro Anti-cancer Activity of 5-Methyl-1H-indazole-3-carboxamide Derivatives
| Compound ID | R-group (Amine) | Cancer Cell Line | IC50 (µM) |
| 5M-AM-01 | Amine 1 | A549 (Lung) | Data |
| 5M-AM-02 | Amine 2 | MCF-7 (Breast) | Data |
| 5M-AM-03 | Amine 3 | HCT116 (Colon) | Data |
| ... | ... | ... | ... |
Table 2: In Vitro Antimicrobial Activity of this compound Ester Derivatives
| Compound ID | R-group (Alcohol) | Bacterial Strain | MIC (µg/mL) |
| 5M-ES-01 | Alcohol 1 | S. aureus | Data |
| 5M-ES-02 | Alcohol 2 | E. coli | Data |
| 5M-ES-03 | Alcohol 3 | P. aeruginosa | Data |
| ... | ... | ... | ... |
Visualizations
Diagram 1: General Workflow for Derivatization and Screening
Caption: General workflow from starting material to lead optimization.
Diagram 2: Amide Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of amide derivatives.
Diagram 3: Potential Signaling Pathway Inhibition by Indazole Derivatives
Caption: Inhibition of the PAK1 signaling pathway by indazole-3-carboxamide derivatives.
Biological Screening Considerations
Derivatives of 1H-indazole-3-carboxamide have shown promise as inhibitors of p21-activated kinase 1 (PAK1), a target in cancer therapy due to its role in tumor progression. Inhibition of PAK1 by these derivatives can suppress the migration and invasion of cancer cells. Therefore, initial biological screening of the synthesized 5-Methyl-1H-indazole-3-carboxamide library could focus on anti-cancer assays.
Anti-cancer Screening
-
Cell Viability Assays: A panel of cancer cell lines (e.g., lung, breast, colon) can be used to determine the cytotoxic or anti-proliferative effects of the compounds. The MTT or CellTiter-Glo assay can be employed to determine the IC50 values.
-
Kinase Inhibition Assays: If targeting a specific kinase like PAK1 is hypothesized, in vitro kinase assays can be performed to determine the inhibitory potency of the derivatives.
-
Cell Migration and Invasion Assays: For promising anti-cancer hits, wound healing or transwell migration assays can be conducted to assess their impact on cancer cell motility.
Antimicrobial Screening
Indazole derivatives have also been reported to possess antimicrobial activity. A preliminary screening against a panel of pathogenic bacteria and fungi can be performed.
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC values of the synthesized compounds can be determined using broth microdilution methods against representative Gram-positive and Gram-negative bacteria, as well as fungal strains.
Conclusion
The derivatization of this compound provides a valuable platform for the discovery of novel bioactive molecules. The protocols and screening strategies outlined in these application notes offer a systematic approach to generate and evaluate a library of amide and ester derivatives for potential therapeutic applications. Further optimization of the reaction conditions and expansion of the biological screening panel may lead to the identification of potent and selective drug candidates.
The Role of 5-Methyl-1H-indazole-3-carboxylic Acid in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors, with several approved drugs featuring this privileged heterocyclic motif. Among its derivatives, 5-Methyl-1H-indazole-3-carboxylic acid serves as a crucial building block for the synthesis of a new generation of potent and selective kinase inhibitors. Its structural rigidity and capacity for forming key hydrogen bond interactions make it an ideal starting point for drug discovery programs targeting various oncogenic and inflammatory signaling pathways.
These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from this compound, focusing on Glycogen Synthase Kinase-3 (GSK-3), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and AXL receptor tyrosine kinase.
Kinase Inhibitory Activity of this compound Derivatives
Derivatives of this compound have demonstrated significant inhibitory activity against a range of kinases implicated in cancer and other diseases. The following tables summarize the reported in vitro potencies of various synthesized compounds.
Table 1: GSK-3 Inhibitory Activity of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide Derivatives [1]
| Compound ID | Substitution at Indazole 5-position | R on Piperidine | GSK-3β IC50 (µM) |
| 51a | Methyl | Methyl | 1.20 |
| 51b | Methyl | CH₂COOH | 0.67 |
| 51c | Methyl | (CH₂)₂COOH | 0.69 |
| 51d | Methyl | (CH₂)₃COOH | 0.23 |
| 51g | Methyl | H | 0.07 |
| 51h | Methyl | H | 0.05 |
| 51j | Methyl | H | 0.018 |
Table 2: Dual VEGFR-2 and EGFR Inhibitory Activity of 5-ethylsulfonyl-indazole-3-carboxamides [2]
| Compound ID | R Group on Carboxamide | VEGFR-2 IC50 (nM) | EGFR IC50 (nM) | HCT-116 IC50 (nM) | MCF-7 IC50 (nM) |
| 8g | Cycloheptyl | - | - | 24 | 28 |
| 8h | Cycloheptyl | Potent | Potent | 23 | 25 |
Table 3: AXL Kinase Inhibitory Activity of Diphenylpyrimidine–diamine Derivatives [3]
| Compound ID | Modification | AXL Kinase IC50 (nM) |
| w1 | Introduction of 1H-1,2,4-triazole | 15 |
| w2 | Introduction of 1H-1,2,4-triazole | 9 |
| w3 | Introduction of 1H-1,2,4-triazole | 11 |
| m16 | Optimized diphenylpyrimidine–diamine | 5 |
Experimental Protocols
The synthesis of kinase inhibitors from this compound typically involves a key amide bond formation step. The following is a generalized protocol for this conversion, which can be adapted for the synthesis of a diverse library of inhibitors.
Protocol 1: General Procedure for the Synthesis of 5-Methyl-1H-indazole-3-carboxamide Derivatives
This protocol outlines the amide coupling of this compound with a primary or secondary amine using a standard coupling agent like HATU.
Materials:
-
This compound
-
Desired amine (e.g., (piperidin-4-yl)methanamine derivative)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 equivalents) in one portion to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 5-Methyl-1H-indazole-3-carboxamide derivative.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from this compound.
Caption: A generalized workflow for the synthesis of kinase inhibitors.
Caption: The Wnt/β-catenin signaling pathway involving GSK-3.
Caption: The interconnected VEGFR and EGFR signaling pathways.
Caption: The Gas6/AXL signaling pathway in cancer.
References
Application Notes and Protocols for the Esterification of 5-Methyl-1H-indazole-3-carboxylic Acid
Introduction
5-Methyl-1H-indazole-3-carboxylic acid is a crucial building block in the synthesis of various biologically active compounds, particularly in the field of drug discovery. Its derivatives are investigated for a range of therapeutic applications. The esterification of the carboxylic acid group is a fundamental transformation, often required to increase solubility, modify biological activity, or to serve as a key intermediate for further synthetic modifications, such as amide bond formation. This document provides detailed experimental procedures for the esterification of this compound, targeting researchers and professionals in organic synthesis and drug development. The primary method detailed is an acid-catalyzed esterification, a robust and widely applicable procedure.
Experimental Protocols
Method 1: Acid-Catalyzed Esterification (Fischer-Speier Esterification)
This protocol is adapted from a standard procedure for the esterification of indazole-3-carboxylic acid and is suitable for producing simple alkyl esters (e.g., methyl, ethyl).[1][2][3] The reaction utilizes an excess of the alcohol as the solvent and a strong acid as a catalyst to drive the equilibrium towards the ester product.[2][3][4]
Materials:
-
This compound
-
Anhydrous Alcohol (e.g., Methanol, Ethanol)
-
Strong Acid Catalyst (e.g., Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid (CH₃SO₃H))[1][2]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, add this compound.
-
Solvent and Catalyst Addition: Add a large excess of the desired anhydrous alcohol (e.g., for a 10 mmol scale of the acid, use 50-100 mL of alcohol). The alcohol acts as both a reagent and the solvent.[2] Place the flask in an ice bath and begin stirring. Slowly and carefully add the acid catalyst (e.g., 0.5-1 mL of concentrated H₂SO₄ or methanesulfonic acid per 5 g of carboxylic acid) dropwise to the stirring suspension.[1]
-
Reaction: Remove the flask from the ice bath and fit it with a reflux condenser. Heat the mixture to reflux using a heating mantle or oil bath.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the alcohol by approximately half using a rotary evaporator.
-
Neutralization: Carefully pour the concentrated reaction mixture over crushed ice. Then, slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ evolution will cause foaming. Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester product.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.
Alternative Methods
For substrates that are sensitive to strong acids and high temperatures, alternative esterification methods can be employed:
-
DCC/DMAP Coupling: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is performed at room temperature and is effective for sterically hindered alcohols.[5]
-
Thionyl Chloride (SOCl₂): The carboxylic acid can be converted to a more reactive acid chloride using thionyl chloride, which is then reacted with the alcohol. This is a two-step process but is very effective.[6]
-
POCl₃ Mediated Esterification: A mild and efficient protocol using phosphorus oxychloride (POCl₃) has been developed for the esterification of aromatic and heterocyclic carboxylic acids, often proceeding at room temperature.
Data Presentation
The following table summarizes the key quantitative data for the acid-catalyzed esterification of this compound with methanol.
| Parameter | Value | Reference / Notes |
| Reactant | This compound | - |
| Reagent | Anhydrous Methanol | Used in large excess (as solvent) |
| Catalyst | Methanesulfonic Acid or H₂SO₄ | ~0.2 mL per 1 g of carboxylic acid |
| Temperature | Reflux (~65 °C for Methanol) | [1] |
| Reaction Time | 4 - 6 hours | Monitor by TLC |
| Typical Scale | 0.03 mol (approx. 5.3 g) | Based on similar procedures[1] |
| Expected Yield | 60-80% | Yields can vary based on scale and purity[1] |
Visualizations
The following diagrams illustrate the experimental workflow and the general chemical transformation.
Caption: Workflow for the acid-catalyzed esterification.
Caption: General reaction scheme for Fischer Esterification.
References
- 1. prepchem.com [prepchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: 5-Methyl-1H-indazole-3-carboxylic Acid in the Creation of Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 5-Methyl-1H-indazole-3-carboxylic acid as a versatile building block for the synthesis of advanced materials. The protocols detailed below are based on established methodologies for similar compounds and are intended to serve as a starting point for the development of novel functional materials.
Introduction
This compound is a heterocyclic compound with a rigid bicyclic structure and a reactive carboxylic acid functional group. These features make it an attractive candidate for incorporation into advanced materials where specific structural, electronic, or bioactive properties are desired. Its indazole core is known for its presence in various biologically active molecules, and its carboxylic acid handle allows for covalent integration into larger molecular architectures such as metal-organic frameworks (MOFs) and functional polymers. This document outlines potential applications and provides detailed experimental protocols for the use of this compound in materials science.
Potential Applications in Advanced Materials
Based on the functionalities of this compound and the known applications of analogous compounds, several key areas of materials science can be explored:
-
Metal-Organic Frameworks (MOFs): The rigid structure and the carboxylate linker functionality of this compound make it an excellent candidate for the construction of porous, crystalline MOFs.[1] Such materials could exhibit interesting properties for gas storage, catalysis, and sensing. The indazole moiety itself may impart specific luminescent or biological properties to the resulting framework.[2][3][4]
-
Luminescent Materials: Indazole derivatives have been shown to be components of photoluminescent coordination polymers.[3][4] By coordinating with suitable metal ions, materials incorporating this compound could be designed to exhibit specific emission spectra, with potential applications in sensors, displays, and bio-imaging.
-
Conductive Polymers: The carboxylic acid group can be used to functionalize conductive polymer backbones, such as polypyrrole or polyaniline.[5] This can be achieved by forming amide linkages with amine-functionalized monomers or polymers. The incorporation of the indazole moiety could be used to modulate the electronic properties of the polymer or to introduce specific bioactive functionalities for applications in biosensors or tissue engineering.
-
Bioactive Materials and Drug Delivery: Given the prevalence of the indazole scaffold in pharmaceuticals, materials functionalized with this compound could be designed to have inherent biological activity or to act as controlled-release matrices for other therapeutic agents.
Experimental Protocols
The following protocols are adapted from literature procedures for analogous compounds and provide a starting point for the synthesis of advanced materials using this compound.
This protocol is adapted from the solvothermal synthesis of MOFs using indazole-based linkers.[1][4]
Objective: To synthesize a zinc-based MOF using this compound as the organic linker.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
Glass vials (20 mL) with screw caps
-
Oven
-
Centrifuge
-
Vacuum filtration apparatus
Procedure:
-
In a 20 mL glass vial, dissolve 0.035 g (0.2 mmol) of this compound in 5 mL of DMF.
-
In a separate vial, dissolve 0.060 g (0.2 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of ethanol.
-
Add the metal salt solution dropwise to the linker solution while stirring.
-
Cap the vial tightly and place it in an oven at 100 °C for 48 hours.
-
After 48 hours, allow the vial to cool slowly to room temperature.
-
Collect the resulting crystalline product by centrifugation or vacuum filtration.
-
Wash the product with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.
-
Dry the final product under vacuum at 60 °C for 12 hours.
Characterization: The resulting material can be characterized by single-crystal X-ray diffraction (SC-XRD) to determine its structure, powder X-ray diffraction (PXRD) to assess phase purity, thermogravimetric analysis (TGA) to evaluate thermal stability, and photoluminescence spectroscopy to investigate its emissive properties.
Diagram of the Proposed MOF Synthesis Workflow:
Caption: Workflow for the solvothermal synthesis of a MOF.
This protocol describes the covalent attachment of this compound to an amine-functionalized polymer via amide bond formation, adapted from a procedure for functionalizing conductive polymers.[5]
Objective: To create a conductive polymer film with pendant 5-Methyl-1H-indazole-3-carboxamide groups.
Materials:
-
Amine-functionalized polypyrrole (PPy-NH₂) film
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Ethanol
-
Deionized water
Equipment:
-
Shaker or orbital mixer
-
pH meter
-
Beakers and glassware
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.5 eq. to the amine groups on the polymer) in a minimal amount of DMF.
-
Add EDC (1.5 eq.) and NHS (1.5 eq.) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid groups.
-
-
Functionalization of the Polymer Film:
-
Immerse the PPy-NH₂ film in the activated ester solution.
-
Gently agitate the mixture on a shaker at room temperature for 12-24 hours.
-
-
Washing and Purification:
-
Remove the film from the reaction solution.
-
Wash the film sequentially with DMF, ethanol, and deionized water to remove unreacted reagents and byproducts.
-
Finally, rinse the film with PBS.
-
Dry the functionalized film under a stream of nitrogen or in a desiccator.
-
Characterization: The successful functionalization can be confirmed using Fourier-transform infrared spectroscopy (FTIR) by observing the appearance of amide bond peaks, and X-ray photoelectron spectroscopy (XPS) to detect the nitrogen signals from the indazole ring. The conductivity of the film can be measured using a four-point probe.
Diagram of the Polymer Functionalization Workflow:
Caption: Workflow for functionalizing a polymer with the indazole derivative.
Data Presentation
As these are proposed syntheses, experimental data is not available. However, for a research program based on these protocols, the following tables should be used to summarize the quantitative data obtained.
Table 1: Characterization of Synthesized MOF
| Property | Method | Result |
| Crystal System | SC-XRD | |
| Space Group | SC-XRD | |
| Unit Cell Parameters (a, b, c, α, β, γ) | SC-XRD | |
| BET Surface Area (m²/g) | N₂ Adsorption | |
| Pore Volume (cm³/g) | N₂ Adsorption | |
| Thermal Decomposition Temp. (°C) | TGA | |
| Photoluminescence λem (nm) | PL Spec. | |
| Quantum Yield (%) | PL Spec. |
Table 2: Properties of Functionalized Conductive Polymer
| Property | Unfunctionalized Polymer | Functionalized Polymer |
| Amide I Peak (cm⁻¹) | - | |
| Amide II Peak (cm⁻¹) | - | |
| N 1s Binding Energy (eV) | ||
| C 1s Binding Energy (eV) | ||
| Electrical Conductivity (S/cm) | ||
| Contact Angle (°) |
Signaling Pathways
While this compound is not a known signaling molecule itself, its derivatives are often designed to interact with biological pathways. For instance, many indazole-containing drugs are kinase inhibitors. If a material functionalized with this molecule is intended for biomedical applications, it would be crucial to consider its potential interactions with relevant signaling pathways.
Diagram of a Generic Kinase Inhibition Pathway:
Caption: Generic pathway showing kinase inhibition by an indazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. 2D-Coordination polymers based on 1H-indazole-4-carboxylic acid and transition metal ions: magnetic, luminescence and biological properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Carboxylic Acid-Functionalized Conductive Polypyrrole as a Bioactive Platform for Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methyl-1H-indazole-3-carboxylic Acid as a Precursor for Pharmacologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1H-indazole-3-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure and the presence of a reactive carboxylic acid group make it an ideal scaffold for the synthesis of a diverse range of pharmacologically active molecules. Derivatives of the indazole core have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and potent anticancer properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of bioactive compounds, with a focus on the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, and a general method for the preparation of other indazole-3-carboxamide derivatives.
Key Applications
Derivatives of this compound are instrumental in the development of targeted therapies. Two prominent examples include:
-
Niraparib (MK-4827): An orally active and potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[2][3][4] It is approved for the treatment of various cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA1 and BRCA2 mutations.[5]
-
Gamendazole: An indazole-carboxylic acid derivative that has been investigated as a non-hormonal male contraceptive agent.[6] It functions by targeting heat shock protein 90AB1 (HSP90AB1) and eukaryotic elongation factor 1 alpha 1 (EEF1A1) in Sertoli cells, leading to a disruption in spermatogenesis.
Experimental Protocols
Protocol 1: Synthesis of the Precursor: this compound
The synthesis of the title compound can be achieved through a two-step process starting from 7-methyl-indole. The initial step involves the formation of the corresponding aldehyde, which is then oxidized to the carboxylic acid.
Step 1: Synthesis of 5-Methyl-1H-indazole-3-carboxaldehyde
This procedure is adapted from an optimized nitrosation of indoles.[7][8]
-
Materials: 7-methyl-indole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, 2N), Dimethylformamide (DMF), Deionized Water, Ethyl Acetate, Magnesium Sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask, dissolve sodium nitrite (8 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL).
-
Cool the solution to 0 °C in an ice bath and slowly add 2N HCl (2.7 mmol). Stir the mixture under an argon atmosphere for 10 minutes.
-
In a separate flask, dissolve 7-methyl-indole (1 mmol) in DMF (3 mL).
-
Using a syringe pump, add the 7-methyl-indole solution to the nitrosating mixture at 0 °C over 2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours.
-
Extract the mixture three times with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Oxidation to this compound
This protocol utilizes a Pinnick oxidation, which is a mild and efficient method for oxidizing aldehydes to carboxylic acids.[9]
-
Materials: 5-Methyl-1H-indazole-3-carboxaldehyde, Sodium Chlorite (NaClO₂), Sodium Dihydrogen Phosphate (NaH₂PO₄), 2-Methyl-2-butene, tert-Butanol, Water, Ethyl Acetate, Sodium Sulfite (Na₂SO₃), Hydrochloric Acid (1N).
-
Procedure:
-
Dissolve 5-Methyl-1H-indazole-3-carboxaldehyde (1 mmol) in a mixture of tert-butanol (5 mL) and water (2 mL).
-
Add 2-methyl-2-butene (5 mmol) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (1.5 mmol) in water (3 mL).
-
Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Cool the mixture in an ice bath and quench excess oxidant by adding a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 3-4 with 1N HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield this compound.
-
Protocol 2: Synthesis of Niraparib from a 2H-indazole-7-carboxamide Precursor
The synthesis of Niraparib involves the coupling of a protected piperidine derivative with a 2H-indazole-7-carboxamide core structure, followed by deprotection. The synthesis of the core indazole can be initiated from 3-methyl-2-nitrobenzoic acid.[5]
-
Materials: tert-butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate, Tetrahydrofuran (THF), Water, p-Toluenesulfonic acid monohydrate.
-
Procedure:
-
To a solution of tert-butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl) phenyl)piperidine-1-carboxylate (15.78 g) in THF (220 mL) and water (11.92 mL), add p-toluenesulfonic acid monohydrate (16.14 g) under a nitrogen atmosphere.[10]
-
Heat the reaction mixture to 65-67°C and stir until the reaction is complete (monitor by HPLC/TLC).
-
Cool the reaction mixture and isolate the precipitated product.
-
The crude product can be further purified by recrystallization to yield Niraparib tosylate monohydrate.
-
Protocol 3: General Amide Coupling of this compound
This protocol describes a general and efficient method for the synthesis of various 5-Methyl-1H-indazole-3-carboxamide derivatives using EDC/HOBt coupling agents.[11]
-
Materials: this compound, Substituted Amine (R-NH₂), N,N-Dimethylformamide (DMF), 1-Hydroxybenzotriazole (HOBt), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), Triethylamine (TEA), Ethyl Acetate, 1M HCl, Saturated Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and the desired substituted amine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) and TEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC.
-
Once the reaction is complete, pour the mixture into ice water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary
| Compound/Intermediate | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Methyl-1H-indazole-3-carboxaldehyde | 7-methyl-indole | NaNO₂, HCl | DMF/H₂O | 0 to RT | 14 | ~72 | [9] |
| This compound | 5-Methyl-1H-indazole-3-carboxaldehyde | NaClO₂, NaH₂PO₄ | t-BuOH/H₂O | RT | Varies | High | [9] |
| Niraparib | Protected Piperidine-Indazole | p-TsOH·H₂O | THF/H₂O | 65-67 | Varies | - | [10] |
| N-benzyl-1H-indazole-3-carboxamide | 1H-indazole-3-carboxylic acid | Benzylamine, EDC·HCl, HOBt | DMF | RT | 4-6 | 82 | [11] |
| (1H-indazol-3-yl)(morpholino)methanone | 1H-indazole-3-carboxylic acid | Morpholine, EDC·HCl, HOBt | DMF | RT | 4-6 | 78 | [11] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Niraparib (PARP Inhibition)
Caption: Mechanism of action of Niraparib via PARP inhibition, leading to synthetic lethality in BRCA-deficient cancer cells.
Signaling Pathway of Gamendazole in Sertoli Cells
Caption: Proposed mechanism of Gamendazole in Sertoli cells, targeting HSP90AB1 and EEF1A1, leading to male infertility.
Experimental Workflow for Synthesis of 5-Methyl-1H-indazole-3-carboxamide Derivatives
Caption: General synthetic workflow for the preparation of 5-Methyl-1H-indazole-3-carboxamide derivatives from 7-methyl-indole.
References
- 1. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 2. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 6. Gamendazole - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 11. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Methyl-1H-indazole-3-carboxylic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Methyl-1H-indazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: A highly effective method for synthesizing this compound derivatives involves the diazotization and intramolecular cyclization of a corresponding 2-amino-5-methylphenylacetic acid derivative. A reported synthesis of a this compound derivative from 5-methyl-2-amino-N-phenylphenylacetamide achieved a yield of 95%[1]. This suggests that the cyclization of the corresponding 2-amino-5-methylphenylacetic acid is a very efficient route.
Q2: What are the critical reaction parameters to control for maximizing the yield?
A2: The critical parameters for maximizing the yield include reaction temperature, the choice of solvent, the rate of addition of reagents, and the pH of the reaction mixture. For the diazotization of aminophenylacetic acid derivatives, the reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. Slow, controlled addition of sodium nitrite is crucial to prevent side reactions.
Q3: I am observing the formation of byproducts. What are the common side reactions and how can I minimize them?
A3: Common side reactions in the synthesis of indazole-3-carboxylic acids include:
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Decarboxylation: The indazole-3-carboxylic acid product can undergo decarboxylation, especially at elevated temperatures, leading to the formation of 5-methyl-1H-indazole. To minimize this, avoid unnecessarily high temperatures during the reaction and work-up.
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Formation of N-Nitrosoamines: If the starting material is a secondary amine, N-nitrosoamine impurities can form. Ensure you are starting with a primary aromatic amine.
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Dimerization and Tar Formation: Poor temperature control and incorrect stoichiometry of the diazotizing agent can lead to the formation of colored dimeric impurities and tars. Maintain a low reaction temperature and use the correct molar equivalents of reagents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete diazotization. | Ensure the complete dissolution of the starting amine before adding sodium nitrite. Use a slight excess of sodium nitrite and ensure the temperature is maintained between 0-5°C. |
| Decomposition of the diazonium salt. | Keep the reaction temperature strictly controlled. The diazonium salt is unstable at higher temperatures. | |
| Inefficient cyclization. | After diazotization, ensure the reaction conditions are suitable for cyclization. This may involve adjusting the pH or allowing the reaction to stir for a sufficient time at a slightly elevated temperature (e.g., room temperature). | |
| Product is Difficult to Purify (Oily or Colored) | Presence of tar-like byproducts. | Improve temperature control during diazotization. Ensure slow and steady addition of sodium nitrite. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, allow the reaction to proceed for a longer duration. | |
| Presence of an Impurity at ~132 g/mol by GC-MS | Decarboxylation of the final product. | Avoid excessive heating during reaction work-up and purification. Recrystallize the product at the lowest effective temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization
This protocol is adapted from general procedures for the synthesis of indazole-3-carboxylic acids from 2-aminophenylacetic acid derivatives.
Materials:
-
2-Amino-5-methylphenylacetic acid
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 2-amino-5-methylphenylacetic acid (1 equivalent) in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the cooled solution of the amine, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
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The solid product that precipitates out is collected by filtration.
-
Wash the crude product with cold water.
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Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Indazole-3-Carboxaldehyde Synthesis via Nitrosation of Indoles
| Entry | Starting Indole | NaNO₂ (equiv.) | HCl (equiv.) | Temperature (°C) | Addition Time (h) | Yield (%) |
| 1 | 5-Bromo-indole | 8 | 2.7 | 0 | 0.5 | 72 |
| 2 | 5-Bromo-indole | 4 | 2.7 | 0 | 0.5 | 52 |
| 3 | 5-Bromo-indole | 8 | 7 | 0 | 0.5 | 69 |
| 4 | Indole | 8 | 2.7 | 25 | 0.5 | 5 |
| 5 | Indole | 8 | 2.7 | 0 | 0.5 | 40 |
Data adapted from a study on the nitrosation of indoles. The yield is for the corresponding indazole-3-carboxaldehyde.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of 5-Methyl-1H-indazole-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Methyl-1H-indazole-3-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for purifying this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity of the compound.[1]
Q2: What are the likely impurities I might encounter in my crude this compound?
A2: Common impurities can include unreacted starting materials, reagents from the synthesis, and side-products. For instance, if the synthesis involves the hydrolysis of a corresponding ester, the unhydrolyzed ester is a common impurity, which is less polar than the desired carboxylic acid. Other potential impurities could be byproducts from the cyclization reaction forming the indazole ring.
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be used to assess the purity of your compound. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of purity. Thin-Layer Chromatography (TLC) provides a quick qualitative assessment. For structural confirmation and identification of organic impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is used, while Mass Spectrometry (MS) confirms the molecular weight.[1][2]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a given solvent at different temperatures.
Problem 1: Oiling out instead of crystallization.
-
Possible Cause: The compound is precipitating from a supersaturated solution as a liquid rather than a solid. This can be due to a very high concentration of the solute or the presence of impurities that inhibit crystal lattice formation.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to reduce the saturation.
-
Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Scratching the inside of the flask with a glass rod at the solution's surface can initiate crystallization.
-
Adding a seed crystal of pure this compound can also induce crystallization.
-
Problem 2: Low recovery of the purified compound.
-
Possible Cause:
-
The chosen recrystallization solvent is too effective, meaning the compound has significant solubility even at low temperatures.
-
Too much solvent was used during the dissolution step.
-
-
Solution:
-
Before recrystallizing the bulk of the material, test the solubility of a small sample in various solvents to find the optimal one.
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Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
After the first filtration, the mother liquor can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals.
-
Problem 3: The purified product is not pure enough.
-
Possible Cause: The impurities have very similar solubility profiles to the desired compound in the chosen solvent.
-
Solution:
-
Perform a second recrystallization using the same or a different solvent system.
-
Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.
Problem 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The polarity of the eluent (mobile phase) is not optimized for the separation.
-
Solution:
-
TLC Analysis: Before running the column, perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation (a difference in Rf values) between your product and the impurities. Aim for an Rf value of 0.2-0.4 for this compound.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), employ a gradient elution. Start with a less polar solvent and gradually increase the polarity. For instance, a gradient of 0% to 5% methanol in chloroform can be effective for similar compounds.
-
Incorporate Acid: For carboxylic acids, adding a small amount of a volatile acid like acetic acid or formic acid to the mobile phase can improve peak shape and separation by suppressing the ionization of the carboxylic acid group.
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is too non-polar, causing the highly polar carboxylic acid to remain strongly adsorbed to the silica gel.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If using an ethyl acetate/hexane mixture, increase the percentage of ethyl acetate. If using chloroform, add a small percentage of methanol.
-
Problem 3: Tailing of the compound spot on TLC and broad peaks during column chromatography.
-
Possible Cause: The carboxylic acid group is interacting strongly and sometimes irreversibly with the slightly acidic silica gel.
-
Solution:
-
Add Acid to Eluent: As mentioned before, adding a small amount (0.1-1%) of acetic acid or formic acid to the eluent can suppress this interaction and lead to sharper peaks and less tailing.
-
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) to find a suitable solvent where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely with stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Based on TLC analysis, choose a suitable solvent system. For this compound, a common stationary phase is silica gel. The mobile phase could be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), with a small addition of acetic or formic acid.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility | Differential adsorption |
| Typical Solvents/Eluents | Ethanol, Methanol, Ethyl Acetate | Ethyl Acetate/Hexane, Methanol/Chloroform (often with added acid) |
| Advantages | Simple, cost-effective, can yield very pure crystals | Highly versatile, can separate complex mixtures, applicable to a wider range of compounds |
| Disadvantages | Potential for low recovery, may not remove all impurities | More time-consuming, requires larger volumes of solvent, potential for sample loss on the column |
| Best Suited For | Removing small amounts of impurities from a mostly pure solid | Separating mixtures with multiple components or when impurities have similar solubility |
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A logical flow for troubleshooting common recrystallization problems.
References
Common byproducts in the synthesis of indazole derivatives
Welcome to the technical support center for the synthesis of indazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of N-substituted indazole derivatives?
A1: The most frequently encountered issue in the synthesis of N-substituted indazoles is the formation of a mixture of N-1 and N-2 regioisomers.[1][2][3] The indazole ring has two nucleophilic nitrogen atoms, and alkylation or acylation can occur at either position, often leading to product mixtures that are challenging to separate and reduce the overall yield of the desired isomer.[1][3] The thermodynamic stability of the two tautomers plays a significant role, with the 1H-indazole generally being more stable than the 2H-indazole.[1][4]
Q2: How can I control the regioselectivity of N-alkylation to favor the N-1 isomer?
A2: Achieving high selectivity for the N-1 alkylated product often involves using conditions that favor thermodynamic control.[1][3] A robust and widely used method is the combination of a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF).[2][5] This method has been reported to provide >99% N-1 regioselectivity for indazoles with various substituents at the C-3 position.[5][6] The presence of a coordinating group at the C-3 or C-7 position can also promote N-1 alkylation through chelation control, where the metal cation of the base coordinates with the N-2 nitrogen and the substituent, sterically hindering attack at N-2.[3]
Q3: What conditions favor the formation of the N-2 alkylated indazole isomer?
A3: The synthesis of N-2 alkylated indazoles often relies on kinetic control or specific reaction conditions. The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), has a known preference for producing the N-2 isomer.[1][7] Another highly selective method involves the reaction of indazoles with diazo compounds in the presence of triflic acid (TfOH), which can yield N-2 alkylated products with high regioselectivity (N-2/N-1 up to 100/0).[8] Additionally, the presence of sterically demanding or electron-withdrawing substituents at the C-7 position of the indazole ring can sterically block the N-1 position and direct alkylation to N-2.[2][5][6]
Q4: Are there other significant byproducts I should be aware of in indazole synthesis?
A4: Besides regioisomers, other byproducts can form depending on the specific synthetic route. For instance, in halogenation reactions, over-halogenation can occur, leading to di- or tri-substituted products.[4] In syntheses starting from o-nitroaromatics, such as the Cadogan-Sundberg reaction, N-oxide containing byproducts have been observed.[9] When using hydrazines in the synthesis, the formation of hydrazones and dimers can be a side reaction. Some synthetic methods are noted for their clean product formation; for example, the [3+2] cycloaddition of sydnones with arynes is reported to produce 2H-indazoles while avoiding the formation of 1H-indazole byproducts.[10]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N-1 and N-2 Isomers)
Symptoms:
-
NMR or LC-MS analysis of the crude reaction mixture shows two major products with the same mass.
-
Difficulty in purifying the desired product by column chromatography due to similar polarities of the isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in indazole N-alkylation.
Quantitative Data on Regioselectivity:
The choice of base and solvent has a dramatic effect on the N-1/N-2 ratio. Below is a summary of reported regioselectivity for the N-pentylation of methyl 1H-indazole-3-carboxylate.
| Base | Solvent | Temperature (°C) | N-1 : N-2 Ratio | Reference |
| Cs₂CO₃ | DMF | 20 | 1.3 : 1 | [5] |
| K₂CO₃ | DMF | 20 | 1.5 : 1 | [7] |
| NaH | THF | 50 | >99 : 1 | [5] |
| NaHMDS | THF | Not specified | 1 : 1.3 | [5] |
This data is illustrative and the optimal conditions may vary depending on the specific indazole substrate and alkylating agent.
Key Experimental Protocols
Protocol 1: Selective N-1 Alkylation using NaH/THF[1]
This protocol is optimized for achieving high regioselectivity for the N-1 position under thermodynamic control.[1][5]
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.
Diagram of N-1 Alkylation Workflow:
Caption: General experimental workflow for the selective N-1 alkylation of indazoles.
Protocol 2: Selective N-2 Alkylation via Mitsunobu Reaction[1]
This protocol favors the formation of the N-2 isomer under kinetic control.
Procedure:
-
Dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue directly by flash column chromatography to separate the N-2 and N-1 isomers.
Diagram of Factors Influencing Regioselectivity:
Caption: Key factors influencing the regiochemical outcome of indazole N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. d-nb.info [d-nb.info]
- 6. research.ucc.ie [research.ucc.ie]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Regioselectivity in Indazole N-Alkylation
Welcome to the technical support center for indazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their indazole N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in indazole N-alkylation a common challenge?
A1: The indazole ring contains two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation often results in a mixture of N1 and N2 substituted regioisomers, which can be challenging to separate and reduces the yield of the desired product.[1][2][3] The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[1][3][4][5] The final product ratio is highly dependent on a delicate balance of reaction conditions, including the choice of base, solvent, and alkylating agent, as well as steric and electronic effects of substituents on the indazole ring.[1][2][4]
Q2: What are the primary factors that control whether N1 or N2 alkylation occurs?
A2: The regiochemical outcome is a result of the interplay between several factors:
-
Steric and Electronic Effects: Substituents on the indazole ring significantly influence the reaction's direction. For instance, bulky groups at the C3 position tend to favor N1 alkylation, whereas electron-withdrawing groups (like NO₂ or CO₂Me) at the C7 position can strongly direct alkylation to the N2 position.[4][6] Steric hindrance near the N1 position, such as a substituent at C7, will favor attack at N2.[1]
-
Reaction Conditions (Base and Solvent): The combination of base and solvent is critical. Strong bases like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) typically favor N1-alkylation.[2][4][6] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often yield mixtures of N1 and N2 isomers.[1][2]
-
Nature of the Electrophile: The alkylating agent itself also plays a role in determining the regioselectivity.[4]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer.[1][4][6] Conditions that allow the reaction to reach thermodynamic equilibrium will favor the N1 product. N2-products can be favored under kinetically controlled conditions.[1][4]
Q3: How can I favor the formation of the N1-alkylated indazole?
A3: To selectively obtain the N1-alkylated product, you should aim for conditions that favor thermodynamic control. A widely successful method is the use of a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[4][6][7] This system has been reported to provide greater than 99% N1 regioselectivity for indazoles with various C3 substituents.[4][6] The N1 product is generally more thermodynamically stable, and these conditions allow for its formation.[1][6]
Q4: My reaction is yielding the N1 isomer, but I need the N2-alkylated product. What strategies can I employ?
A4: To favor the kinetically preferred N2-product, you can modify your approach in several ways:
-
Steric Hindrance: Introduce a sterically bulky substituent at the C7 position of the indazole ring. This will hinder attack at the N1 position and promote alkylation at N2.[1] Electron-withdrawing groups at C7, such as NO₂ or CO₂Me, have also been shown to confer excellent N2 regioselectivity.[6][7][8]
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DEAD or DIAD) is known to often favor the formation of the N2-alkylated indazole.[1][6]
-
Acid-Catalyzed Reactions: In some cases, acidic conditions can promote N2-alkylation.[4] For example, using triflic acid (TfOH) as a catalyst with diazo compounds has been shown to be highly selective for N2-alkylation.[9]
-
Alternative Synthetic Routes: For targeted synthesis of 2H-indazoles, consider de novo synthesis methods like the Cadogan reductive cyclization, which involves the reductive cyclization of ortho-imino-nitrobenzene substrates.[4][10]
Q5: My reaction is producing an inseparable mixture of N1 and N2 isomers. What can I do to improve the selectivity?
A5: If you are obtaining a mixture, it is likely that your current conditions do not strongly favor either kinetic or thermodynamic control. To improve selectivity:
-
For N1-selectivity: Switch to a stronger base and a less polar, aprotic solvent. The combination of NaH in THF is a robust choice for favoring the N1 isomer.[4][6]
-
For N2-selectivity: If your substrate allows, introduce directing groups as mentioned in Q4. Alternatively, explore completely different reaction types, such as the Mitsunobu reaction or acid-catalyzed methods.[1][6][9]
-
Solvent Effects: The choice of solvent can have a significant impact. For instance, in one study, switching from DMF or other polar aprotic solvents to dioxane dramatically increased the yield of the N1 product when using Cs₂CO₃.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low to no conversion | Base is not strong enough to deprotonate the indazole. | Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide.[7] |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor by TLC or LC-MS. | |
| Alkylating agent is not reactive enough. | Consider using a more reactive electrophile, such as an alkyl iodide or tosylate instead of a bromide or chloride. | |
| Solvent choice is inappropriate. | Ensure the solvent is anhydrous. With certain bases like K₂CO₃, THF may not be effective; consider switching to DMF.[7][11] | |
| Formation of a nearly 1:1 mixture of N1 and N2 isomers | Reaction conditions are not selective (e.g., weaker base like K₂CO₃ in a polar solvent like DMF).[1][2] | To favor N1, switch to NaH in THF.[4][6] To favor N2, investigate Mitsunobu conditions or introduce directing groups on the indazole ring if possible.[1][6] |
| Reaction favors N1, but N2 is the desired product | The reaction is under thermodynamic control. | Employ conditions that favor kinetic control. Consider using a sterically directing group at C7, or switch to a method known for N2 selectivity like the Mitsunobu reaction or TfOH catalysis with a diazo compound.[1][6][9] |
| Reaction favors N2, but N1 is the desired product | The indazole substrate has strong N2-directing groups (e.g., NO₂ at C7). | If possible, modify the substrate to remove the N2-directing group. Otherwise, ensure you are using strongly N1-directing conditions (NaH/THF) which may overcome the substrate bias.[4][6] |
| Low yield despite good selectivity | Poor solubility of reagents. | Choose a solvent in which all components are soluble at the reaction temperature. For example, the solubility of Cs₂CO₃ increases at higher temperatures in dioxane.[5] |
| Product degradation. | Monitor the reaction over time to see if the product is forming and then degrading. If so, try running the reaction at a lower temperature for a longer time. |
Data Presentation: Influence of Reaction Conditions on Regioselectivity
Table 1: Effect of Base and Solvent on the N-Alkylation of Indazoles
| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Predominant Isomer | Reference |
| 3-Substituted Indazoles | Alkyl Bromide | NaH | THF | >99:1 | N1 | [6] |
| 1H-Indazole-3-carboxylate | Alkyl Bromide | K₂CO₃ | DMF | Mixture | N/A | [2] |
| 7-NO₂ Indazole | Alkyl Bromide | NaH | THF | 4:96 | N2 | [6][7] |
| 7-CO₂Me Indazole | Alkyl Bromide | NaH | THF | <4:≥96 | N2 | [6][7][8] |
| 1H-Indazole | n-Pentyl Bromide | Cs₂CO₃ | DMF | 1.3:1 | N1 (slight) | [6] |
| 1H-Indazole | Alcohol/PPh₃/DIAD | - | THF | 1:2.5 | N2 | [6] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Tosylate | Cs₂CO₃ | Dioxane | - (96% yield) | N1 | [5] |
Experimental Protocols
Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)[1]
This protocol is optimized for achieving high regioselectivity for the N-1 position.
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the mixture at room temperature.
-
Reaction: Stir the mixture at room temperature overnight or until completion is confirmed by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the pure N1-alkylated product.
Protocol 2: Selective N-2 Alkylation via Mitsunobu Reaction[1]
This protocol often favors the formation of the N-2 isomer under kinetic control.
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.
Protocol 3: N-2 Alkylation using TfOH and Diazo Compounds[1]
This method provides high regioselectivity for the N-2 position.
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).
-
Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the pure N-2 alkylated product.
Visualizations
Caption: Key factors governing N1 vs. N2 regioselectivity in indazole alkylation.
Caption: General experimental workflow for indazole N-alkylation.
Caption: Decision tree for troubleshooting indazole N-alkylation regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. d-nb.info [d-nb.info]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ucc.ie [research.ucc.ie]
- 9. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 11. pure.mpg.de [pure.mpg.de]
Improving solubility of 5-Methyl-1h-indazole-3-carboxylic acid for assays
Technical Support Center: 5-Methyl-1H-indazole-3-carboxylic acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound, focusing on challenges related to its solubility in aqueous solutions for assays.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The presence of the planar, aromatic indazole ring and the methyl group contributes to its hydrophobic nature. While the carboxylic acid and indazole nitrogens can participate in hydrogen bonding, the overall lipophilicity of the molecule can lead to low solubility in polar solvents like water and aqueous buffers.
Q2: What is the recommended first step for dissolving this compound for an assay?
A2: The most effective initial approach is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a widely used and recommended solvent for this purpose due to its strong solubilizing capacity for a wide range of organic compounds. From this stock solution, you can make serial dilutions into your aqueous assay buffer. It is critical to keep the final concentration of the organic solvent in your assay low (typically under 0.5% for DMSO) to avoid any solvent-induced artifacts in your experimental results.[1]
Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common phenomenon known as "precipitation upon dilution" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are several strategies to address this issue:
-
Reduce the final concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Optimize the co-solvent concentration: While aiming for a low final DMSO concentration, a slightly higher, yet non-toxic, concentration might be necessary to maintain solubility.
-
Use pre-warmed buffer: Adding the DMSO stock to a pre-warmed aqueous buffer (e.g., at 37°C) can sometimes prevent the compound from precipitating.[2]
-
Vigorous mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion, which can prevent the formation of localized high concentrations that trigger precipitation.[3]
-
Consider solubility enhancers: Incorporating excipients like co-solvents (e.g., ethanol, PEG 400) or cyclodextrins into your assay buffer can improve solubility.[1][2]
Q4: How does pH influence the solubility of this compound?
A4: The solubility of this compound is expected to be highly dependent on pH. As a carboxylic acid, it will be predominantly in its neutral, less soluble form at acidic pH. As the pH increases and becomes more alkaline, the carboxylic acid group will deprotonate to form a carboxylate salt, which is more polar and therefore more soluble in aqueous solutions.[1][4] A preliminary pH-solubility profile experiment is recommended to determine the optimal pH for your assay.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
Disclaimer: The following solubility values are estimations based on the chemical properties of this compound and typical values for similar indazole carboxylic acid derivatives. Actual solubility should be determined experimentally.
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Water (pH 5-6) | < 0.1 | Very poorly soluble in its neutral form. |
| Phosphate Buffered Saline (PBS, pH 7.4) | 0.1 - 1.0 | A slight increase in solubility is expected due to partial deprotonation of the carboxylic acid. |
| Dimethyl Sulfoxide (DMSO) | > 50 | High solubility is expected. |
| Ethanol | 1 - 10 | Moderately soluble. |
| Methanol | 1 - 10 | Moderately soluble. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound (MW: 176.17 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.76 mg of the compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the solid compound. For 1.76 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath or gentle warming (to no more than 37°C) may be applied.
-
Visual Inspection: Visually inspect the solution to ensure there are no remaining solid particulates.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Assessment of pH-Dependent Solubility
Materials:
-
This compound
-
A series of buffers with a range of pH values (e.g., citrate, phosphate, borate buffers from pH 3 to 10)
-
Agitator/shaker
-
Centrifuge
-
0.22 µm syringe filters
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Prepare a series of buffers covering the desired pH range.
-
Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
Analysis: Plot the measured solubility (concentration) as a function of pH to generate a pH-solubility profile.
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Effect of pH on the solubility of a carboxylic acid.
References
Technical Support Center: 5-Methyl-1H-indazole-3-carboxylic acid Stability
Welcome to the technical support center for 5-Methyl-1H-indazole-3-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] Like other carboxylic acids and indazole-containing compounds, it is susceptible to degradation under harsh acidic, basic, and oxidative conditions.[1][2][4]
Q2: In which pH ranges is this compound expected to be most and least stable?
Q3: What are the potential degradation pathways for this compound?
A3: Based on the functional groups present (indazole ring, carboxylic acid), potential degradation pathways include:
-
Hydrolysis: The amide bond within the indazole ring system could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Oxidation: The indazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.[1]
-
Decarboxylation: While less common under typical experimental conditions, decarboxylation (loss of CO2) from the carboxylic acid group could occur at elevated temperatures.
-
Photodegradation: Exposure to UV or fluorescent light may induce degradation.[3]
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[7][8][9] This method should be able to separate the intact this compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.[3][10][11]
Q5: What are the recommended storage conditions for solutions of this compound?
A5: To ensure stability, solutions of this compound should be stored at low temperatures (2-8°C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. For long-term storage, freezing the solution may be an option, but freeze-thaw stability should be evaluated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound potency or concentration over time in solution. | Degradation due to pH, temperature, or light exposure. | Prepare fresh solutions before use. Store stock solutions at 2-8°C and protect from light. Evaluate the stability of the compound in your specific solvent and buffer system using a stability-indicating HPLC method. |
| Appearance of new peaks in the chromatogram of an aged solution. | Formation of degradation products. | Perform a forced degradation study to intentionally generate degradation products. Use LC-MS/MS to identify the mass of the new peaks and hypothesize their structures. This will help in understanding the degradation pathway. |
| Precipitation of the compound from solution. | Poor solubility or change in solvent composition due to evaporation. | Determine the solubility of this compound in your chosen solvent system. Ensure the storage container is well-sealed. If using a mixed solvent system, be mindful of the volatility of each component. |
| Inconsistent experimental results. | Instability of the compound under experimental conditions. | Evaluate the stability of the compound under your specific experimental conditions (e.g., incubation time, temperature, and matrix). Prepare fresh solutions for each experiment if instability is observed. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1][2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][12]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 7 days |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 7 days |
| Thermal Degradation | Solid compound | 80°C | Up to 7 days |
| Photodegradation | Solution | 1.2 million lux hours and 200 watt hours/m² | As per ICH Q1B |
Note: The duration of the study should be adjusted to achieve the target degradation of 5-20%. Samples should be analyzed at appropriate time points (e.g., 0, 1, 3, 5, 7 days).
Stability-Indicating HPLC Method (Example)
This is a general starting point for developing a stability-indicating method. The actual parameters will need to be optimized for your specific instrument and degradation products.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at an appropriate wavelength (e.g., based on the UV-Vis spectrum of the compound) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile) |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways for this compound.
References
- 1. ijrpp.com [ijrpp.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sgs.com [sgs.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of Indazole Synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of indazole synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to support your research and development efforts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of indazole synthesis, presented in a question-and-answer format.
Issue 1: Poor Regioselectivity (N1 vs. N2 Isomer Formation)
Question: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 regioisomers with low selectivity. How can I improve the selectivity for the desired isomer?
Answer: Achieving high regioselectivity in N-alkylation of indazoles is a common challenge and depends on a delicate balance of steric and electronic effects, as well as reaction conditions. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1]
Solutions:
-
For Preferential N1-Alkylation (Thermodynamic Control):
-
Base and Solvent System: The combination of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is highly effective for achieving N1-selectivity.[1]
-
Substituent Effects: Bulky substituents at the C3 position of the indazole ring can sterically hinder N2-alkylation, thus favoring the N1 isomer.[2]
-
-
For Preferential N2-Alkylation (Kinetic Control):
-
Substituent Effects: Electron-withdrawing groups at the C7 position can strongly direct alkylation to the N2 position.[1]
-
Reaction Conditions: The Mitsunobu reaction can show a strong preference for the formation of the N2 regioisomer.[3] Acidic conditions, using catalysts like trifluoromethanesulfonic acid, can also promote N2-alkylation.
-
Issue 2: Exothermic Reactions and Thermal Runaway
Question: My reaction temperature is increasing uncontrollably during the diazotization step. What are the immediate signs of a thermal runaway, and what is the emergency procedure?
Answer: The diazotization of an amino group to form a diazonium salt is a highly exothermic step in some indazole syntheses and requires strict temperature control to prevent a thermal runaway.[4]
Warning Signs of Thermal Runaway:
-
A rapid and accelerating increase in the internal reaction temperature that is unresponsive to the cooling system.
-
Sudden and vigorous gas evolution.
-
A noticeable change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent, even when the external bath temperature is below the solvent's boiling point.
Emergency Procedure:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Maximize Cooling: Apply maximum cooling by lowering the temperature of the cooling bath or using a dry ice/acetone bath.
-
Prepare for Quenching: If the temperature continues to rise, be prepared to add a pre-determined quenching agent to neutralize reactive intermediates.
-
Alert and Evacuate: Inform colleagues and be prepared to evacuate the immediate area if the reaction cannot be brought under control.
Issue 3: Impurity Formation
Question: I am observing significant impurity levels in my scaled-up batch, which were not present in the lab-scale synthesis. What are the common sources of these impurities and how can I control them?
Answer: The impurity profile of a drug substance can vary with changes in scale.[5] Common sources of impurities in indazole synthesis include starting materials, by-products from side reactions, intermediates, and degradation products.[6]
Solutions:
-
Starting Material Quality: Ensure the use of high-quality starting materials, as impurities in the raw materials can be carried through the synthesis.[5]
-
Tightly Controlled Reaction Conditions: Minor changes in temperature, concentration, or addition rates during scale-up can lead to the formation of new or increased levels of impurities. Careful control of reaction parameters is crucial.[7]
-
In-Process Control: Monitor the reaction progress and the formation of intermediates and impurities using techniques like HPLC. This allows for adjustments to be made during the process to minimize impurity formation.
-
Crystallization and Purification: Develop a robust crystallization process to effectively purge impurities. The choice of solvent and control of supersaturation are critical factors.[8][9]
Frequently Asked Questions (FAQs)
1. What are the primary challenges when scaling up the synthesis of indazoles?
Scaling up indazole synthesis presents several key challenges, including:
-
Managing Exothermic Reactions: Steps like diazotization and cyclization can be highly exothermic and require careful thermal management to prevent runaway reactions.[4]
-
Ensuring Regioselective Control: Controlling the formation of N1 and N2 isomers during alkylation is critical and often requires optimization of reaction conditions.[4]
-
Controlling Impurity Formation: The impurity profile can change upon scale-up, necessitating robust process control and purification methods.[4]
-
Developing a Robust Crystallization Process: Achieving the desired purity and physical form of the final product through crystallization can be challenging at a larger scale.[4]
2. How does flow chemistry benefit the scale-up of indazole synthesis?
Flow chemistry offers significant advantages for scaling up indazole synthesis, including:
-
Enhanced Safety: By conducting reactions in a continuous stream with small reactor volumes, the risks associated with hazardous reagents and exothermic reactions are significantly mitigated.[10]
-
Improved Reproducibility and Scalability: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent results and easier scaling.[10]
-
Higher Yields and Purity: The efficient mixing and heat transfer in flow reactors can lead to cleaner reaction profiles and higher yields.[11]
3. What are the key safety precautions for handling hydrazine in an industrial setting?
Hydrazine is a highly toxic, corrosive, and flammable chemical that requires strict safety protocols.[4] Key precautions include:
-
Ventilation: Always handle hydrazine in a well-ventilated area or a fume hood to prevent inhalation of toxic vapors.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles and/or a face shield, and a protective suit.[4][12]
-
Storage: Store hydrazine in a cool, well-ventilated area away from incompatible materials such as oxidizing agents and acids.[10][13]
-
Emergency Preparedness: Ensure that eyewash stations, safety showers, and spill containment materials are readily accessible.[4]
Data Presentation
Table 1: Comparison of Batch vs. Flow Synthesis for 1H-Indazoles
| Parameter | Batch Synthesis | Flow Chemistry Synthesis | Reference |
| Safety | Higher risk with exothermic reactions and hazardous intermediates. | Inherently safer due to small reactor volumes. | [10][11] |
| Scalability | Can be challenging due to heat and mass transfer limitations. | More straightforward scalability. | [11] |
| Reproducibility | Can be variable. | Highly reproducible due to precise process control. | [10] |
| Yield | Generally lower to moderate. | Often higher yields. | [11] |
| Reaction Time | Typically longer. | Significantly shorter reaction times. | [11] |
Table 2: N1/N2 Selectivity in Indazole Alkylation under Various Conditions
| Indazole Substituent | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Total Yield | Reference |
| 3-COOCH3 | n-pentyl bromide | NaH / THF | >99:1 | 89% | [3] |
| 3-COOCH3 | n-pentyl bromide | Cs2CO3 / DMF | 1.9:1 | 79% | [3] |
| Unsubstituted | n-pentyl bromide | NaH / THF | 1:1.3 | 85% | [3] |
| 7-NO2 | n-pentyl bromide | NaH / THF | 4:96 | 93% | [3] |
Experimental Protocols
Protocol 1: Scalable N1-Alkylation of Indazole
This protocol is adapted from a procedure favoring N1-alkylation and has been demonstrated on a 100g scale.[2][11]
Materials:
-
Substituted 1H-indazole
-
Alkylating agent (e.g., isobutyraldehyde)
-
Triethylamine (Et3N)
-
Toluene
-
5% Platinum on carbon (Pt/C)
-
Hydrogen gas
Procedure:
-
Enamine Condensation: To a solution of the 1H-indazole in toluene, add the alkylating agent (e.g., isobutyraldehyde) and a catalytic amount of a suitable acid. Heat the mixture to reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC or LC-MS), add triethylamine to stabilize the enamine product.
-
Hydrogenation: To the crude enamine solution, add 5% Pt/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere (e.g., 40 psi) at a controlled temperature (e.g., 30°C) until the reaction is complete.
-
Work-up and Purification: Filter the reaction mixture to remove the catalyst. The filtrate can be concentrated and the product purified by crystallization or chromatography. This two-step, one-pot procedure has been shown to provide the N1-alkylated indazole in high yield and selectivity.[2]
Protocol 2: Davis-Beirut Reaction for 2H-Indazole Synthesis
The Davis-Beirut reaction is an efficient method for the synthesis of 2H-indazoles.[14][15]
Materials:
-
o-Nitrobenzaldehyde derivative
-
Primary amine
-
Potassium hydroxide (KOH)
-
Methanol or other suitable alcohol
Procedure:
-
Intermediate Formation: In a typical procedure, an o-nitrobenzylamine intermediate is first prepared. This can be achieved by reacting an o-nitrobenzaldehyde with a primary amine followed by reduction of the resulting imine with a reducing agent like sodium borohydride.
-
Cyclization: The o-nitrobenzylamine intermediate is then dissolved in an alcoholic solvent, and an aqueous solution of a base, such as 5% KOH, is added.[14] The mixture is heated (e.g., to 60°C) for several hours to effect the N-N bond-forming heterocyclization.[14]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is typically isolated by extraction and purified by crystallization or chromatography.
Visualizations
Logical Workflow for Troubleshooting Indazole Synthesis Scale-Up
Caption: Troubleshooting workflow for indazole synthesis scale-up.
Key Factors Influencing N1/N2 Regioselectivity in Indazole Alkylation
Caption: Factors influencing N1/N2 regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. nbinno.com [nbinno.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. [PDF] A Structured Approach To Cope with Impurities during Industrial Crystallization Development | Semantic Scholar [semanticscholar.org]
- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 10. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. arxada.com [arxada.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for detecting impurities in 5-Methyl-1h-indazole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in 5-Methyl-1H-indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities associated with this compound?
A1: Impurities in this compound can be broadly categorized as process-related impurities and degradation products.
-
Process-Related Impurities: These arise from the synthetic route and can include:
-
Regioisomers: Such as 4-Methyl-1H-indazole-3-carboxylic acid and 6-Methyl-1H-indazole-3-carboxylic acid, which may form if the starting materials are not isomerically pure.
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Byproducts: Unintended molecules formed through side reactions during synthesis.
-
Tautomers: The 2H-indazole tautomer, although the 1H form is generally more stable.
-
-
Degradation Products: These can form during storage or under stress conditions. A common degradation pathway is the hydrolysis of related amide compounds back to the carboxylic acid.
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis. This is often referred to as an orthogonal approach.[1] High-Performance Liquid Chromatography (HPLC) is the primary technique for separation and quantification of impurities.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and confirmation of the molecular weight of impurities.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for definitive identification of unknown impurities.[4]
Q3: How can I develop a robust HPLC method for this analysis?
A3: Method development for HPLC involves a systematic approach to optimize the separation of the main component from its potential impurities.[5] Key steps include selecting the appropriate column, mobile phase, and detector. A good starting point is a reversed-phase C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[1]
Q4: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?
A4: Unexpected peaks can arise from several sources. Refer to the Troubleshooting Guide below for a systematic approach to identifying the root cause. Common reasons include contaminated mobile phase, issues with the sample preparation, column degradation, or problems with the HPLC system itself.[5]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Ghost Peaks | Contaminated mobile phase or injection of air bubbles. | Degas the mobile phase. Use fresh, high-purity solvents. Ensure the sample loop is completely filled. |
| Peak Tailing | Active sites on the column, secondary interactions, or column overload. | Use a highly deactivated column. Adjust mobile phase pH to suppress ionization of the analyte. Reduce sample concentration. |
| Peak Fronting | Sample solvent stronger than the mobile phase or column overload. | Dissolve the sample in the initial mobile phase. Reduce sample concentration. |
| Irreproducible Retention Times | Inconsistent mobile phase preparation, column temperature fluctuations, or pump issues. | Prepare mobile phase accurately and consistently. Use a column oven for temperature control. Check the pump for leaks and ensure proper functioning. |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing). | Systematically remove components (starting from the detector and moving backward) to identify the source of the blockage. Replace the blocked component. |
Experimental Protocols
HPLC Method for Impurity Profiling
This method is designed for the separation and quantification of this compound and its potential process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Workflow for HPLC Analysis
Caption: A typical workflow for the analysis of impurities using HPLC.
Quantitative Data (HPLC)
| Compound | Expected Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| 4-Methyl-1H-indazole-3-carboxylic acid | ~12.5 | 0.05 | 0.15 |
| 6-Methyl-1H-indazole-3-carboxylic acid | ~13.2 | 0.05 | 0.15 |
| This compound | ~14.0 | - | - |
| Unreacted Starting Material (Example) | ~8.5 | 0.10 | 0.30 |
Note: These are representative values and may vary depending on the specific instrumentation and experimental conditions.
LC-MS/MS Method for Impurity Identification
This method is suitable for the confirmation of known impurities and the identification of unknown trace-level impurities.
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Same as the HPLC method described above.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Logical Relationship of Orthogonal Methods
Caption: The relationship between different analytical techniques for comprehensive impurity analysis.
NMR Spectroscopy for Structural Elucidation
NMR is a powerful tool for the definitive structural identification of isolated impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD).
-
Experiments:
-
1H NMR: To determine the number and environment of protons.
-
13C NMR: To determine the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and elucidate the complete structure.
-
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity in approximately 0.6 mL of the deuterated solvent.
Expected ¹H NMR Signals for this compound (in DMSO-d6):
-
Aromatic protons in the range of 7.0-8.0 ppm.
-
A methyl singlet around 2.4 ppm.
-
A broad singlet for the carboxylic acid proton (concentration-dependent).
-
A broad singlet for the N-H proton.
Note: The presence of impurities would result in additional, unexpected signals in the spectrum.
References
Preventing degradation of 5-Methyl-1h-indazole-3-carboxylic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Methyl-1H-indazole-3-carboxylic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment. Recommended conditions are:
-
Temperature: 2-8°C is ideal for long-term storage. Room temperature may be acceptable for short periods, but refrigeration is preferred to minimize the risk of thermal degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use a tightly sealed, light-resistant container to protect from moisture and light.
Q2: Is this compound sensitive to light?
A2: Yes, indazole derivatives can be susceptible to photodegradation. Exposure to UV or broad-spectrum light may lead to the formation of colored impurities or rearrangement products. It is crucial to store the compound in amber vials or other light-blocking containers.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, this compound is susceptible to several degradation pathways under stress conditions:
-
Hydrolysis: The carboxylic acid group is generally stable, but the indazole ring may be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening.
-
Oxidation: The electron-rich indazole ring system can be prone to oxidation, especially in the presence of oxidizing agents or atmospheric oxygen over extended periods.
-
Thermal Degradation: At elevated temperatures, aromatic carboxylic acids can undergo decarboxylation, leading to the loss of the carboxylic acid group.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, potentially leading to isomerization or the formation of polymeric impurities.
Q4: How can I detect degradation in my sample of this compound?
A4: Degradation can be detected by a change in the physical appearance of the compound (e.g., color change from white/off-white to yellow or brown), or by analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for their detection and quantification.
-
Mass Spectrometry (MS): Can be used to identify the mass of potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can help in the structural elucidation of significant degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of the solid compound (yellowing/browning) | Oxidation or photodegradation. | 1. Ensure the compound is stored under an inert atmosphere and in a light-resistant container. 2. Avoid frequent opening of the container to minimize exposure to air and light. 3. If discoloration is observed, verify the purity of the compound using a suitable analytical method (e.g., HPLC) before use. |
| Inconsistent analytical results (e.g., variable purity) | Non-homogeneity of the sample or ongoing degradation. | 1. Ensure the sample is properly homogenized before taking an aliquot for analysis. 2. Re-evaluate the storage conditions to ensure they are optimal. 3. Prepare solutions for analysis fresh and analyze them promptly. |
| Poor solubility of the compound | Presence of insoluble degradation products (polymers). | 1. Attempt to dissolve the compound in a different solvent. 2. Filter the solution to remove any insoluble material. 3. Characterize the insoluble material to identify potential polymeric degradation products. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | 1. Compare the chromatogram with that of a reference standard stored under ideal conditions. 2. If new peaks are present, a forced degradation study may be necessary to identify these impurities. |
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize the solution with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solid State):
-
Place a sample of the solid compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) and a sample of the solid compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to exclude light.
-
3. Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC-UV method.
-
Use a mass spectrometer (LC-MS) to obtain mass information for the degradation products.
Illustrative HPLC Method for Stability Testing
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan, likely around 280-300 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Experimental Workflow
Caption: Workflow for a forced degradation study.
Summary of Stress Conditions for Forced Degradation
| Stress Condition | Reagent/Parameter | Typical Duration | Potential Degradation Products |
| Acid Hydrolysis | 1 M HCl at 60°C | 24 hours | Ring-opened products |
| Base Hydrolysis | 1 M NaOH at RT | 24 hours | Ring-opened products |
| Oxidation | 3% H₂O₂ at RT | 24 hours | N-oxides, hydroxylated species |
| Thermal | 80°C (solid state) | 48 hours | Decarboxylated product |
| Photolytic | 1.2 million lux hours & 200 Wh/m² | Variable | Isomers, polymeric products |
References
Technical Support Center: Optimizing Amide Coupling Reactions with 5-Methyl-1H-indazole-3-carboxylic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing amide coupling reactions with 5-Methyl-1H-indazole-3-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you optimize your reaction conditions and resolve common issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the coupling of this compound with an amine.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Formation | a. Inefficient Carboxylic Acid Activation: The carboxylic acid is not being converted effectively into a reactive intermediate.[1] | • Switch to a more potent coupling reagent: If you are using a carbodiimide like EDC, consider switching to a more powerful uronium/aminium salt (e.g., HATU) or a phosphonium salt (e.g., PyBOP).[1][2] HATU is highly recommended for challenging couplings.[2]• Ensure reagent quality: Use fresh, high-purity coupling reagents and anhydrous solvents.[1][2] |
| b. Amine Deactivation: The amine may be protonated by the carboxylic acid, rendering it non-nucleophilic.[1] | • Use sufficient base: Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used to neutralize any acid and deprotonate the amine salt if applicable.[2]• Order of addition: Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[1] | |
| c. Poor Nucleophilicity of Amine: Electron-deficient or sterically hindered amines can be poor nucleophiles.[2][3] | • Use a highly reactive coupling agent: HATU is particularly effective for less reactive amines as it forms a highly reactive OAt-ester intermediate.[2]• Increase reaction temperature: Gently heating the reaction to 40-50 °C can help drive it to completion. Monitor carefully for potential degradation.[2] | |
| 2. Reaction is Sluggish or Incomplete | a. Insufficient Reagent Equivalents: Not enough coupling agent or amine to drive the reaction forward. | • Increase equivalents: Use a slight excess of the amine (1.1-1.2 eq.) and the coupling reagent (1.1-1.2 eq.) relative to the carboxylic acid.[2] |
| b. Suboptimal Reaction Conditions: Incorrect solvent or temperature is hindering the reaction rate. | • Solvent choice: Ensure all starting materials are fully dissolved. DMF is a common and effective solvent due to its high polarity.[2]• Temperature: As mentioned, a moderate increase in temperature can improve kinetics for slow reactions.[2] | |
| 3. Significant Side Product Formation | a. Guanidinylation of Amine: Occurs when using uronium/aminium reagents (like HATU/HBTU) if the amine is added before the carboxylic acid is fully activated.[2][4] | • Strictly follow the correct order of addition: Always pre-activate the this compound with the coupling reagent and base before adding the amine.[2]• Switch to a phosphonium reagent: Reagents like PyBOP do not cause this side reaction.[2] |
| b. N-Acylurea Formation: A common side reaction with carbodiimide reagents (EDC, DCC) where the activated O-acylisourea intermediate rearranges.[3] | • Use additives: Include HOBt or OxymaPure in the reaction. These additives trap the O-acylisourea to form a more stable active ester that is less prone to rearrangement.[1][3]• Control temperature: Running the reaction at a lower temperature (e.g., 0 °C) can suppress this side reaction.[3] | |
| c. Decarboxylation: The indazole-3-carboxylic acid may decarboxylate under harsh conditions (e.g., high heat).[3] | • Avoid excessive heating: Use the mildest conditions possible. Most modern coupling reactions proceed efficiently at room temperature.[2] | |
| 4. Difficulty in Product Purification | a. Contamination with Urea Byproducts: Byproducts from coupling reagents (e.g., DCU from DCC, tetramethylurea from HATU) can be difficult to remove.[2][3] | • Choose reagents with soluble byproducts: The urea byproduct from EDC is water-soluble and easily removed with an aqueous workup.[3]• Filtration for insoluble byproducts: Dicyclohexylurea (DCU) from DCC is insoluble in many organic solvents and can be removed by filtration.[3]• Aqueous washes: For water-soluble byproducts like tetramethylurea, multiple washes with water or brine are effective.[2] |
| b. Residual DMF: The high boiling point of DMF makes it difficult to remove under reduced pressure. | • Aqueous extraction with LiCl: Washing the organic layer (e.g., Ethyl Acetate) multiple times with a 5% aqueous LiCl solution can effectively pull DMF into the aqueous phase.[2]• Precipitation: If the product is a solid, it can often be precipitated by pouring the reaction mixture into ice water.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for this compound? A1: Uronium/aminium salts and phosphonium salts are generally the most effective for achieving high yields and purity.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended, especially for difficult or sterically hindered couplings.[2] It forms a very reactive intermediate that often leads to cleaner reactions and higher yields.[2][4]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is an excellent phosphonium-based alternative that avoids side reactions like guanidinylation.[2][4]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common, cost-effective choice, but it should be used with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure to improve efficiency and suppress side reactions.[1][2]
Q2: How do I choose the right solvent? A2: The best solvent depends on the solubility of your specific amine and other reagents.
-
DMF (N,N-Dimethylformamide) is the most commonly used solvent due to its excellent ability to dissolve a wide range of organic molecules.[2]
-
DCM (Dichloromethane) is a good option if all components are soluble and is easier to remove during workup.[2]
-
Acetonitrile (CH₃CN) can also be an effective solvent for amide coupling reactions.[2]
Q3: Which base should I use and how much? A3: A non-nucleophilic, sterically hindered tertiary amine base is required.
-
DIPEA (N,N-Diisopropylethylamine) is the most frequently recommended base for these reactions.[2]
-
Triethylamine (TEA) can also be used, but DIPEA is generally preferred due to its lower nucleophilicity.
-
Typically, 2.0-3.0 equivalents of the base are used to neutralize the hexafluorophosphate salt of the coupling reagent and any acid formed during the reaction.[2]
Q4: What is the optimal order of addition for the reagents? A4: The order of addition is critical to prevent side reactions. The best practice is to pre-activate the carboxylic acid before introducing the amine.[2] This is especially important when using uronium reagents like HATU to avoid unwanted reactions between the coupling reagent and your amine.[2][4]
-
Dissolve this compound in an anhydrous solvent (e.g., DMF).
-
Add the base (e.g., DIPEA).
-
Add the coupling reagent (e.g., HATU) and allow the mixture to stir for 15-30 minutes for pre-activation.
Q5: How can I effectively remove byproducts and residual solvent during workup? A5: A thorough aqueous workup is essential.
-
Acidic Wash: A wash with 1M HCl or 5% citric acid will remove the excess base (DIPEA, TEA).[2]
-
Basic Wash: A wash with saturated NaHCO₃ will remove unreacted this compound and additives like HOBt.[2]
-
Water/Brine Washes: Repeated washes with water and/or brine will remove water-soluble byproducts from reagents like HATU and EDC.[2]
-
Removing DMF: As mentioned in the troubleshooting guide, washing the organic layer multiple times with a 5% LiCl (aq) solution is an effective method for removing residual DMF.[2]
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Reagent | Class | Advantages | Disadvantages |
| HATU | Uronium/Aminium Salt | - Very high reactivity, excellent for hindered/unreactive substrates.[2][4]- Fast reaction times.[5]- Forms highly reactive OAt-ester.[2] | - Higher cost.- Can cause guanidinylation of amine if order of addition is not followed.[2][4]- Byproduct (tetramethylurea) is water-soluble but requires thorough washing.[2] |
| PyBOP | Phosphonium Salt | - High reactivity.- Does not cause guanidinylation.[2][4]- Safer alternative to the carcinogenic BOP reagent.[2] | - Higher cost.- Solutions in DMF are less stable over time compared to uronium salts.[6] |
| EDC / HOBt | Carbodiimide (+ Additive) | - Cost-effective and widely available.[2]- Water-soluble urea byproduct is easily removed.[3][7] | - Lower reactivity than HATU or PyBOP.[1]- Risk of N-acylurea side product formation.[3]- HOBt has been reclassified as a potential explosive, which may create logistical issues.[2][4] |
| DCC | Carbodiimide | - Inexpensive.[8] | - Forms a DCU byproduct that is insoluble and must be filtered, but removal can be incomplete.[3][5]- Not suitable for solid-phase synthesis.[1] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU This protocol is recommended for most applications, especially for less reactive or sterically hindered amines.
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to make an approximate 0.1 M solution and stir until fully dissolved.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 2 minutes.
-
Add HATU (1.1 eq) in one portion and allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the acid.
-
Add the desired amine (1.1 eq) to the activated acid solution.
-
Stir the reaction mixture at room temperature for 2-8 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into ice water to precipitate the product or dilute with Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Standard Coupling using EDC/HOBt This is a cost-effective alternative suitable for more reactive, non-hindered amines.
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Add anhydrous DMF or DCM to dissolve the solids.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA or Triethylamine (2.0 eq).
-
Allow the reaction to slowly warm to room temperature and stir overnight (16-24 hours). Monitor progress by TLC or LC-MS.[2]
-
Once complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of 5-Methyl-1H-indazole-3-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 5-Methyl-1H-indazole-3-carboxylic acid and its structurally related analogs. Due to the limited availability of a complete, assigned experimental spectrum for this compound in publicly accessible literature, this guide presents predicted data based on the analysis of similar compounds, alongside experimental data for relevant alternatives. This information is intended to assist researchers in the identification, characterization, and quality control of these important heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.
Introduction to 1H NMR Analysis of Indazole Derivatives
¹H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For substituted indazoles, ¹H NMR provides critical information regarding the substitution pattern on the bicyclic ring system. The chemical shifts (δ), coupling constants (J), and integration of the proton signals are highly sensitive to the electronic environment of the protons, which is influenced by the nature and position of the substituents.
In the case of this compound, the key structural features to be identified in a ¹H NMR spectrum are the protons on the benzene ring, the methyl group protons, and the acidic proton of the carboxylic acid, as well as the N-H proton of the indazole ring.
Predicted and Comparative ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for this compound and compares it with the experimental data of structurally similar indazole derivatives. The predictions are based on established substituent effects and analysis of the provided reference spectra.
| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (Predicted) | DMSO-d₆ | H-4 | ~7.8 - 7.9 | d | ~8.5 | 1H |
| H-6 | ~7.3 - 7.4 | dd | ~8.5, ~1.5 | 1H | ||
| H-7 | ~7.5 - 7.6 | d | ~8.5 | 1H | ||
| 5-CH₃ | ~2.4 | s | - | 3H | ||
| N-H | ~13.5 (broad) | s | - | 1H | ||
| COOH | ~13.0 (broad) | s | - | 1H | ||
| 1H-Indazole-3-carboxylic acid | DMSO-d₆ | H-4 | 8.12 | d | 8.4 | 1H |
| H-5 | 7.33 | t | 7.6 | 1H | ||
| H-6 | 7.48 | t | 7.8 | 1H | ||
| H-7 | 7.70 | d | 8.6 | 1H | ||
| N-H | 13.91 (broad) | s | - | 1H | ||
| 1-Methyl-1H-indazole-3-carboxylic acid | DMSO-d₆ | H-4 | 8.05 | d | 8.4 | 1H |
| H-5 | 7.29 | t | 7.6 | 1H | ||
| H-6 | 7.49 | t | 7.8 | 1H | ||
| H-7 | 7.78 | d | 8.6 | 1H | ||
| 1-CH₃ | 4.08 | s | - | 3H | ||
| COOH | 13.20 (broad) | s | - | 1H | ||
| 5-Bromo-1H-indazole-3-carboxylic acid | DMSO-d₆ | H-4 | 8.30 | d | ~1.0 | 1H |
| H-6 | 7.58 | dd | 8.8, ~2.0 | 1H | ||
| H-7 | 7.67 | d | 8.8 | 1H | ||
| N-H | 14.10 (broad) | s | - | 1H |
Experimental Protocol for ¹H NMR Analysis
This section outlines a general procedure for acquiring high-quality ¹H NMR spectra of indazole carboxylic acid derivatives.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allow for the observation of the acidic and N-H protons.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.
-
Before data acquisition, the magnetic field should be shimmed to optimize its homogeneity and obtain sharp, symmetrical peaks.
-
Standard acquisition parameters for a ¹H NMR experiment include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
3. Data Processing and Analysis:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum should be phase-corrected and baseline-corrected.
-
The chemical shifts of the signals should be referenced to the residual solvent peak or the internal standard.
-
The signals should be integrated to determine the relative number of protons responsible for each resonance.
-
The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) for each signal should be determined to deduce the connectivity of the protons in the molecule.
Visualizing Structural Information and Analytical Workflow
The following diagrams illustrate the chemical structure and proton environments of this compound and the general workflow for its ¹H NMR analysis.
Caption: Chemical structure and key proton environments of this compound.
Caption: General workflow for ¹H NMR analysis from sample preparation to structural elucidation.
Mass Spectrometry of 5-Methyl-1H-indazole-3-carboxylic Acid and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 5-Methyl-1H-indazole-3-carboxylic acid and its derivatives. The information presented is intended to aid researchers in the identification, characterization, and quantification of these compounds in various matrices. The focus is on providing clear, actionable data and methodologies for professionals in drug development and related scientific fields.
Comparative Analysis of Mass Spectrometry Data
The mass spectrometric analysis of this compound and its derivatives, particularly amide derivatives which are often associated with synthetic cannabinoids, reveals distinct and predictable fragmentation patterns. While the parent carboxylic acid exhibits fragmentation characteristic of both the indazole core and the carboxylic acid functional group, its derivatives show cleavages primarily influenced by the amide linkage and substituents.
Electrospray ionization (ESI) in positive mode is a commonly employed technique for these compounds, typically forming the protonated molecule [M+H]⁺.[1] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation, providing structural information.
Below is a summary of the expected quantitative data for the parent acid and two representative amide derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) and [Proposed Structure] |
| This compound | C₉H₈N₂O₂ | 176.17[1] | 177.06 | 159.05 [M+H - H₂O]⁺, 131.06 [M+H - H₂O - CO]⁺ or [5-Methyl-1H-indazole]⁺, 104.05 [Further fragmentation of indazole ring] |
| 5F-MDMB-PINACA | C₂₀H₂₈FN₃O₃ | 377.45 | 378.22 | 332.19 [M+H - COOH]⁺, 218.11 [Indazole-carboxamide portion], 145.04 [Acylium-indazole ion][2] |
| ADB-BUTINACA | C₁₈H₂₆N₄O₂ | 330.43 | 331.21 | 286.19 [Alpha cleavage], 201.10 [Butyl-indazole acylium cation], 145.04 [Indazole acylium cation][3] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable mass spectrometry data. The following sections outline typical methodologies for the analysis of this compound and its derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used and powerful technique for this class of compounds.[1]
Sample Preparation: Solid Phase Extraction (SPE)
For samples in complex matrices such as plasma or urine, a solid-phase extraction (SPE) method is recommended for cleanup and concentration.
-
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog)
-
-
Procedure:
-
Sample Pre-treatment: To 1 mL of the sample, add the internal standard.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
-
Liquid Chromatography (LC)
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Agilent Eclipse Plus C18, 100 x 2.1 mm, 3.5 µm) is suitable for separation.[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-11.0 min: Ramp from 5% to 95% B
-
11.0-15.5 min: Hold at 95% B
-
15.5-16.0 min: Return to 5% B
-
16.0-18.0 min: Re-equilibration at 5% B[3]
-
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 40 °C.
Mass Spectrometry (MS/MS)
-
Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with a heated electrospray ionization (HESI) source.[3][4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Full scan mode for molecular weight confirmation and product ion scan (tandem MS) for structural fragmentation analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) mode is preferred for its high sensitivity and selectivity.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 320 °C
-
Collision Gas: Argon
-
Collision Energy: Optimized for each compound, typically in the range of 10-40 eV.
Visualizations
LC-MS/MS Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound and its derivatives using LC-MS/MS.
Caption: General workflow for LC-MS/MS analysis.
Fragmentation Pathway Comparison
This diagram illustrates the logical relationship in the fragmentation of the parent acid compared to a generic amide derivative.
Caption: Comparative fragmentation pathways.
References
- 1. This compound [stenutz.eu]
- 2. researchgate.net [researchgate.net]
- 3. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - CAS:1201-24-7 - Sunway Pharm Ltd [3wpharm.com]
Comparative study of 5-Methyl-1h-indazole-3-carboxylic acid with other indazole analogs
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular targets and experimental procedures, the following diagrams have been generated using the DOT language.
P21-Activated Kinase 1 (PAK1) Signaling Pathway
Many indazole derivatives exert their anticancer effects by inhibiting protein kinases. P21-activated kinase 1 (PAK1) is a key regulator of cell proliferation, survival, and motility, and its aberrant activation is implicated in cancer progression.
Caption: Inhibition of the PAK1 signaling pathway by a 5-Methyl-1H-indazole-3-carboxamide analog.
General Workflow for Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Caption: A typical experimental workflow for determining cell viability using the MTT assay.
Calcium Influx Assay for CRAC Channel Inhibition
This assay measures the influx of calcium into cells, which is a hallmark of CRAC channel activation. Inhibition of this influx is a measure of the compound's activity as a CRAC channel blocker.
Caption: Workflow for a fluorescence-based calcium influx assay to screen for CRAC channel inhibitors.
Conclusion and Future Directions
The comparative analysis of 5-Methyl-1H-indazole-3-carboxylic acid and its analogs reveals the significant potential of this scaffold in the development of novel therapeutics. The available data indicates that substitutions on the indazole ring, including the 5-methyl group, play a crucial role in modulating the biological activity of these compounds. Specifically, in the context of anticancer research, the 5-methyl substitution has been shown to enhance cytotoxic effects in certain cell lines.
Further research should focus on systematic structure-activity relationship studies to fully elucidate the impact of various substituents at different positions of the indazole ring. The synthesis and evaluation of a broader range of analogs will provide a more comprehensive understanding of their therapeutic potential and aid in the design of next-generation indazole-based drugs with improved efficacy and safety profiles. The detailed experimental protocols and visualized pathways provided in this guide serve as a valuable resource for researchers dedicated to advancing this promising class of compounds.
Unveiling the Potency: A Comparative Guide to Novel 5-Methyl-1H-indazole-3-carboxylic Acid Derivatives in Oncology Research
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced biological activity is a perpetual endeavor. Within the landscape of oncology drug discovery, derivatives of 5-Methyl-1H-indazole-3-carboxylic acid have emerged as a promising class of compounds, demonstrating significant potential as kinase inhibitors and anti-cancer agents. This guide provides a comprehensive comparison of their biological activity, supported by experimental data and detailed protocols to facilitate further research and validation.
The indazole scaffold is a privileged structure in medicinal chemistry, with several approved drugs containing this motif.[1][2] The addition of a methyl group at the 5-position of the indazole ring has been explored to enhance the therapeutic potential of these compounds.[3] This guide focuses on the biological activity of novel derivatives stemming from this core structure, offering a comparative analysis of their performance against various cancer cell lines and protein kinases.
Comparative Biological Activity
The anti-proliferative activity of various indazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below. These tables offer a direct comparison of the cytotoxic effects of different derivatives, including those with the this compound core, against established and alternative compounds.
Table 1: In Vitro Anti-proliferative Activity of Indazole Derivatives Against Various Cancer Cell Lines
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-methyl-1H-indazole-3-carboxamide derivative 51d | GSK-3 | 0.23 | Doxorubicin | 1.10 |
| 5-methyl-1H-indazole-3-carboxamide derivative 51g | GSK-3 | 0.07 | 5-Fluorouracil | Varies by cell line |
| 5-methyl-1H-indazole-3-carboxamide derivative 51h | GSK-3 | 0.05 | Combretastatin-A4 | 0.11 - 0.93 |
| Indazole-pyrimidine derivative 4a | A549 (Lung) | 3.304 | Staurosporine | Not specified |
| Indazole-pyrimidine derivative 4i | A549 (Lung) | 2.305 | Staurosporine | Not specified |
| Indazole-pyrimidine derivative 4f | MCF-7 (Breast) | 1.629 | Staurosporine | Not specified |
| Indazole-pyrimidine derivative 4i | MCF-7 (Breast) | 1.841 | Staurosporine | Not specified |
| Indazole-pyrimidine derivative 4i | Caco2 (Colon) | 4.990 | Staurosporine | Not specified |
| Compound 2f | 4T1 (Breast) | 0.23–1.15 | Not specified | Not specified |
| Compound 6o | K562 (Leukemia) | 5.15 | 5-Fluorouracil | Not specified |
Data compiled from multiple sources.[2][3][4][5][6][7]
Table 2: Selectivity of Indazole Derivatives for Cancer Cells vs. Normal Cells
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Compound 6o | K562 | 5.15 | HEK-293 | 33.2 | 6.45 |
| Indazole-pyrimidine derivative 4f | MCF-7 | 1.629 | MCF10a | 23.67 | 14.5 |
| Indazole-pyrimidine derivative 4i | MCF-7 | 1.841 | MCF10a | 29.5 | 16.03 |
A higher selectivity index indicates a greater preferential cytotoxicity towards cancer cells.[5][6]
Key Signaling Pathways and Experimental Workflows
The mechanism of action of many indazole derivatives involves the inhibition of critical signaling pathways implicated in cancer progression. One such pathway is the p21-activated kinase 1 (PAK1) signaling cascade, which plays a central role in cell proliferation, survival, and motility.[8][9] The inhibition of PAK1 by novel this compound derivatives represents a key area of investigation.
Caption: PAK1 signaling pathway and the inhibitory action of indazole derivatives.
The validation of the biological activity of these novel compounds relies on robust and reproducible experimental workflows. The following diagram outlines a typical workflow for screening and characterizing the anti-cancer properties of this compound derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of novel indazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to determine the biological activity of the synthesized compounds.
Protocol 1: In Vitro Antiproliferative MTT Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2, MCF-7)[1][4]
-
Normal human cell line (e.g., HEK-293) for assessing cytotoxicity[5]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.625 to 10 µM) and a vehicle control (DMSO) for 48 hours.[1]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of the compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Synthesized indazole derivative
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cancer cells with the indazole derivative at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells and resuspend them in PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This assay determines if the synthesized compounds induce apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
Synthesized indazole derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cancer cells with various concentrations of the indazole derivative for a defined period (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Protocol 4: Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the test compounds.
Materials:
-
Treated and untreated cancer cell lysates
-
Primary antibodies against target proteins (e.g., p53, MDM2, cleaved caspase-3, Bax, Bcl-2)[2][5]
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence detection reagents
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and image the blot.
-
Quantify the band intensities to determine the relative protein expression levels.
This guide provides a foundational overview for researchers interested in the promising field of this compound derivatives. The provided data and protocols serve as a valuable resource for the continued exploration and validation of these compounds as potential next-generation anti-cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-1H-indazole-3-carboxylic Acid Derivatives
This guide provides a detailed comparison of 5-Methyl-1H-indazole-3-carboxylic acid derivatives and their analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key biological targets implicated in cancer and inflammatory diseases. The following sections present quantitative data, experimental methodologies, and visualizations of relevant signaling pathways to aid researchers and drug development professionals in their understanding of this important chemical scaffold.
The 1H-indazole-3-carboxamide core is a privileged structure in medicinal chemistry, and modifications to this scaffold have led to the development of potent inhibitors for targets such as p21-activated kinase 1 (PAK1) and Calcium Release-Activated Calcium (CRAC) channels.[1] Understanding the impact of substitutions on the indazole ring and the carboxamide moiety is crucial for the design of selective and effective therapeutic agents.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1H-indazole-3-carboxamide derivatives is significantly influenced by the nature and position of substituents on the indazole ring and the amide group. While specific comprehensive SAR studies on a wide range of 5-methyl derivatives are limited, analysis of broader indazole-3-carboxamide libraries provides valuable insights into the role of various structural modifications.
Table 1: Comparative Inhibitory Activity of 1H-Indazole-3-Carboxamide Analogs against PAK1
| Compound ID | R1 (Indazole N1) | R2 (Indazole 5-position) | R3 (Amide Moiety) | PAK1 IC50 (nM) | Key SAR Observations | Reference |
| 1 | H | H | 4-phenoxyphenyl | 9.8 | A bulky, hydrophobic group at the para-position of the phenyl ring enhances potency. The introduction of a hydrophilic group in the bulk solvent region is also critical for activity and selectivity.[2][3] | [3] |
| 2 | H | H | 4-chloro-2-fluorophenyl | 16 | Halogen substitution on the phenyl ring can modulate activity. | [1] |
| 3 | H | H | 2,4-dichlorophenyl | 52 | The position of halogen substituents affects potency. | [1] |
| 4 | H | H | 2-chloro-4-fluorophenyl | 159 | Altering the halogen substitution pattern can lead to a decrease in activity. | [1] |
| 5 | H | -OCH3 | Amine with dimethylamine | IC50 = 0.35 µM | A methoxy group at the 5-position is important for potency, showing improvement over a methyl group in some contexts. | |
| 6 | H | -CH3 | Amine with dimethylamine | - | The 5-methyl group is a common substituent in bioactive indazole derivatives.[4] |
Table 2: Comparative Inhibitory Activity of 1H-Indazole-3-Carboxamide Analogs against CRAC Channels
| Compound ID | R1 (Indazole N1) | R2 (Indazole 5-position) | R3 (Amide Moiety) | Calcium Influx IC50 (µM) | Key SAR Observations | Reference |
| 7 (12d) | 2,4-dichlorobenzyl | H | 3-fluoro-4-pyridyl | Sub-µM | The specific 3-carboxamide regiochemistry is critical for activity. The presence and position of fluorine on the aryl ring are important for potency. | |
| 8 (9c) | 2,4-dichlorobenzyl | H | (reversed amide) | > 100 | The reverse amide isomer is inactive, highlighting the crucial role of the amide bond orientation. | |
| 9 | H | -F | N-(1-adamantyl) | - | The 5-fluoro substitution is explored in synthetic cannabinoids based on the indazole-3-carboxamide scaffold.[5] | [5] |
| 10 | H | -SO2Et | Various aryl amides | (VEGFR-2/EGFR IC50 in nM range) | A 5-ethylsulfonyl group has been utilized in the design of dual VEGFR-2 and EGFR inhibitors.[6] | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR analysis are provided below.
General Synthesis of 1H-Indazole-3-Carboxamide Derivatives
A common method for the synthesis of 1H-indazole-3-carboxamides involves the coupling of 1H-indazole-3-carboxylic acid with a desired amine.[7]
-
Activation of Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as DMF, a coupling agent like HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents) are added, along with a base such as triethylamine (3 equivalents). The mixture is stirred at room temperature for approximately 15 minutes to activate the carboxylic acid.
-
Amide Bond Formation: The desired amine (1 equivalent) is then added to the reaction mixture.
-
Reaction and Work-up: The reaction is stirred at room temperature for 4-6 hours and monitored by TLC. Upon completion, the reaction mixture is poured into ice water, and the product is extracted with an organic solvent (e.g., 10% methanol in chloroform).
-
Purification: The combined organic layers are washed with 10% NaHCO3 solution and brine, then dried over Na2SO4. The solvent is evaporated, and the crude product is purified by column chromatography.[7]
p21-activated Kinase 1 (PAK1) Inhibition Assay
The inhibitory activity of the compounds against PAK1 can be determined using a luminescent kinase assay that measures the amount of ADP produced.
-
Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor compound (or DMSO as a control), 2 µL of recombinant PAK1 enzyme, and 2 µL of a substrate/ATP mixture.
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection: 5 µL of ADP-Glo™ Reagent is added to each well, and the plate is incubated for 40 minutes at room temperature to deplete the remaining ATP.
-
Luminescence Measurement: 10 µL of Kinase Detection Reagent is added, and the plate is incubated for another 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal. The luminescence is then read using a plate reader. The IC50 value is calculated from the dose-response curve.
Calcium Release-Activated Calcium (CRAC) Channel Inhibition Assay
The inhibition of CRAC channels is often assessed by measuring changes in intracellular calcium concentration using a fluorescence-based assay.
-
Cell Preparation and Dye Loading: Cells (e.g., RBL-2H3) are seeded in a 96-well plate and loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compounds.
-
Store Depletion: Endoplasmic reticulum calcium stores are depleted by adding thapsigargin, a SERCA pump inhibitor.
-
Calcium Influx Measurement: Calcium-containing buffer is added to the wells to initiate store-operated calcium entry (SOCE) through CRAC channels. The resulting increase in fluorescence is measured over time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the compounds is determined by comparing the fluorescence signal in treated wells to that of vehicle-treated controls. The IC50 values are then calculated.
Cell Viability (MTT) Assay
The anti-proliferative effects of the compounds on cancer cell lines are commonly evaluated using the MTT assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound derivatives and a general experimental workflow.
Caption: The PAK1 signaling pathway, a key regulator of cell proliferation and migration, is a target for 1H-indazole-3-carboxamide derivatives.
Caption: The CRAC channel signaling pathway in mast cells, which is crucial for immune responses and can be modulated by 1H-indazole-3-carboxamide derivatives.[8][9][10][11]
Caption: A general experimental workflow for the synthesis, evaluation, and optimization of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. CRAC channels and Ca2+ signaling in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRAC Channels and Ca2+-Dependent Gene Expression - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The molecular physiology of CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 5-Methyl-1H-indazole-3-carboxylic Acid-Based Inhibitors and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous potent kinase inhibitors. This guide provides a comparative analysis of the efficacy of inhibitors derived from this core structure, with a special focus on the influence of substitution at the 5-position of the indazole ring, comparing the limited available data for 5-methyl derivatives with more broadly studied analogs. The information presented herein is intended to guide researchers in the strategic design and development of novel kinase inhibitors.
Comparative Efficacy of Indazole-3-Carboxamide-Based Inhibitors
The following tables summarize the in vitro potency of various 1H-indazole-3-carboxamide derivatives against several key oncogenic kinases. While extensive data on 5-methyl-1H-indazole-3-carboxylic acid-based inhibitors is not widely available in the public domain, structure-activity relationship (SAR) studies on related compounds provide valuable insights into the role of substitutions on the indazole ring.
Table 1: Efficacy Against p21-activated kinase 1 (PAK1)
| Compound ID | Scaffold | PAK1 IC₅₀ (nM) | Kinase Selectivity | Reference |
| 30l | 1H-indazole-3-carboxamide derivative | 9.8 | High selectivity against a panel of 29 kinases | [1] |
Note: Compound 30l is a notable example of a potent and selective PAK1 inhibitor based on the 1H-indazole-3-carboxamide scaffold.
Table 2: Efficacy Against VEGFR-2 and EGFR
| Compound ID | Scaffold | VEGFR-2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | Cell Line Antiproliferative IC₅₀ (nM) | Reference |
| 8g | 5-ethylsulfonyl-indazole-3-carboxamide derivative | Not Reported | Not Reported | 24 (HCT-116), 28 (MCF-7) | [2] |
| 8h | 5-ethylsulfonyl-indazole-3-carboxamide derivative | Not Reported | Not Reported | 23 (HCT-116), 25 (MCF-7) | [2] |
| Erlotinib | (Reference) | - | - | - | [2] |
| Sorafenib | (Reference) | - | - | - | [2] |
Note: While not 5-methyl derivatives, compounds 8g and 8h highlight that substitution at the 5-position with an ethylsulfonyl group yields potent dual inhibitors of cancer cell proliferation, suggesting this position is critical for activity against VEGFR-2 and EGFR.
Table 3: Structure-Activity Relationship Insights for Glycogen Synthase Kinase-3 (GSK-3)
| Compound ID | 5-Position Substitution | GSK-3 IC₅₀ (µM) | Reference |
| 48 | -CH₃ | >10 | [3] |
| 49 | -OCH₃ | 1.7 | [3] |
| 50 | -OCH₃ (with other modifications) | 0.35 | [3] |
Note: SAR studies on GSK-3 inhibitors revealed that a methyl group at the 5-position of the indazole ring (compound 48) resulted in lower potency compared to methoxy-substituted derivatives (compounds 49 and 50), indicating that an electron-donating group with hydrogen-bonding capability at this position may be more favorable for high potency against this target.[3]
Signaling Pathways and Experimental Workflows
To provide a clearer context for the mechanism of action and evaluation of these inhibitors, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Detailed Experimental Protocols
For the accurate evaluation and comparison of inhibitor efficacy, standardized experimental protocols are essential. The following are detailed methodologies for key assays cited in the evaluation of kinase inhibitors.
1. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method for determining the IC₅₀ value of an inhibitor against a specific kinase, such as PAK1, VEGFR-2, or EGFR, using a technology like the ADP-Glo™ Kinase Assay.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 2mM DTT).[3]
-
ATP Solution: Prepare a stock solution of ATP at a concentration near the Kₘ for the target kinase (e.g., 10 µM).[3]
-
Substrate Solution: Prepare a solution of the appropriate peptide substrate for the target kinase (e.g., PAKtide for PAK1).[3]
-
Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in the kinase buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the recombinant kinase enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[1]
-
Initiate the kinase reaction by adding 5 µL of a master mix containing the substrate and ATP.
-
Incubate the reaction for 60 minutes at 30°C.[4]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]
-
Measure the luminescence using a plate-reading luminometer.[4]
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[4]
-
2. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6]
-
Reagent Preparation:
-
MTT Solution: Prepare a stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at 5 mg/mL in sterile PBS. Filter sterilize the solution.[2]
-
Solubilization Solution: Prepare a solution to dissolve the formazan crystals, such as DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% sodium dodecyl sulfate, adjusted to pH 4.7.[7]
-
-
Assay Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor or vehicle control for the desired duration (e.g., 72 hours).[9]
-
MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well.[8]
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6][8]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[2] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the background control wells (media only) from the experimental wells.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchhub.com [researchhub.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
Orthogonal Methods for Confirming the Purity of Indazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust assessment of purity for indazole compounds, a critical scaffold in many pharmaceutical agents, necessitates a multi-pronged analytical approach. Relying on a single analytical technique can be misleading, as co-eluting impurities or those with similar physicochemical properties may go undetected. Orthogonal methods, which employ different separation and detection principles, provide a more comprehensive and reliable purity profile. This guide offers an objective comparison of key orthogonal techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate analytical strategy for indazole purity confirmation.
Executive Summary of Orthogonal Methodologies
A strategic combination of chromatographic and spectroscopic techniques is paramount for the unambiguous confirmation of indazole compound purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are workhorse methods for quantitative purity assessment. Supercritical Fluid Chromatography (SFC) offers a complementary separation mechanism, particularly for chiral indazoles and polar compounds. Capillary Electrophoresis (CE) provides a high-efficiency separation based on electrophoretic mobility. Spectroscopic methods like quantitative Nuclear Magnetic Resonance (qNMR) and Mass Spectrometry (MS) offer absolute quantification and structural confirmation of the main component and its impurities.
Comparison of Orthogonal Analytical Methods
The selection of an appropriate analytical method depends on the specific properties of the indazole compound and the potential impurities. The following tables provide a comparative overview of the most common orthogonal techniques.
Table 1: Comparison of Chromatographic and Electrophoretic Methods
| Parameter | HPLC/UPLC (Reversed-Phase) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle of Separation | Partitioning between a non-polar stationary phase and a polar mobile phase. | Partitioning between a stationary phase and a supercritical fluid mobile phase (typically CO2). | Differential migration of charged species in an electric field. |
| Primary Use | Purity assessment, quantification of impurities, stability testing. | Chiral separations, analysis of polar and thermolabile compounds, preparative purification.[1] | Analysis of charged and highly polar compounds, chiral separations.[2] |
| Strengths | High resolution, quantitative accuracy, robust and reproducible, wide applicability.[3] | Fast separations, reduced organic solvent consumption ("green" chemistry), orthogonal selectivity to RPLC.[1][4] | High separation efficiency, low sample and reagent consumption, analysis of a wide range of analytes.[5] |
| Limitations | Limited peak identification without a reference standard, potential for co-elution of structurally similar impurities.[3] | Lower sensitivity for some compounds compared to HPLC, requires specialized equipment.[4] | Lower concentration sensitivity compared to HPLC, reproducibility can be challenging. |
| Typical LOD/LOQ | LOD: 0.02-0.59 µg/mL, LOQ: 0.05-1.78 µg/mL (for similar nitrogen heterocycles).[6][7] | Compound-dependent, generally comparable to or slightly higher than HPLC. | 120 ng/mL (for a related compound).[8] |
| Analysis Time per Sample | ~15-30 min.[9] | <10 min for chiral separations.[10] | ~8 min.[8] |
Table 2: Comparison of Spectroscopic Methods
| Parameter | Quantitative NMR (qNMR) | Mass Spectrometry (LC-MS, GC-MS) |
| Principle of Detection | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Measurement of the mass-to-charge ratio of ionized molecules. |
| Primary Use | Absolute purity determination, structural elucidation, quantification without a specific reference standard of the analyte.[11] | Molecular weight confirmation, impurity identification and profiling, structural elucidation of unknowns.[12] |
| Strengths | Primary analytical method, provides detailed structural information, non-destructive.[3] | High specificity and sensitivity, provides molecular weight information, can identify unknown impurities through fragmentation patterns.[12] |
| Limitations | Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures.[9] | Ionization efficiency can vary, may not distinguish isomers without chromatographic separation.[3] |
| Typical Sample Consumption | Low (~10-20 mg).[9] | Very Low (~1-2 mg).[9] |
| Provides Structural Info | Yes (unambiguous).[3] | Yes (fragmentation patterns).[12] |
| Reference Standard | Internal standard required for absolute quantification.[11] | Not required for identification, but for quantification. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the key techniques discussed.
HPLC/UPLC Method for Purity Determination
Principle: This method separates the indazole compound from its impurities based on their differential partitioning between a reversed-phase stationary phase and a polar mobile phase. Detection is typically performed using a UV detector.
Instrumentation:
-
HPLC or UPLC system with a UV/PDA detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Data acquisition and processing software
Materials:
-
Indazole sample
-
HPLC-grade acetonitrile and water
-
Formic acid or other suitable modifier
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the indazole sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm or lambda max of the indazole compound
-
Gradient Elution: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute all components, and then return to initial conditions for re-equilibration. A starting point could be 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to 10% B.
-
-
Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity. Impurities can be quantified against a reference standard if available.
Supercritical Fluid Chromatography (SFC) for Chiral Separation
Principle: SFC utilizes a supercritical fluid (typically carbon dioxide) as the main mobile phase to separate enantiomers on a chiral stationary phase.
Instrumentation:
-
SFC system with a UV or PDA detector
-
Chiral column (e.g., polysaccharide-based)
-
Back-pressure regulator
Materials:
-
Racemic indazole sample
-
SFC-grade carbon dioxide and co-solvent (e.g., methanol, ethanol)
Procedure:
-
Mobile Phase: Use a mixture of supercritical CO2 and a polar organic modifier (e.g., methanol).
-
Sample Preparation: Dissolve the racemic indazole sample in the co-solvent to a suitable concentration.
-
SFC Conditions:
-
Column: Chiralpak AD-H (or similar)
-
Flow Rate: 2-4 mL/min
-
Back Pressure: 100-200 bar
-
Column Temperature: 35-40 °C
-
Co-solvent Gradient: An isocratic or gradient elution may be used. For example, 10% to 40% methanol over 5 minutes.
-
-
Data Analysis: Determine the enantiomeric excess by calculating the peak area ratio of the two enantiomers.
Quantitative ¹H-NMR (qNMR) for Absolute Purity Assessment
Principle: qNMR determines the absolute purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity and concentration.[11]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR tubes
Materials:
-
Indazole sample
-
Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6)
Procedure:
-
Sample Preparation: Accurately weigh the indazole sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer an aliquot into an NMR tube.
-
NMR Data Acquisition: Acquire the ¹H-NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated.
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).
-
Visualization of Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and the interplay between orthogonal methods.
Caption: Logical relationship between orthogonal methods for indazole purity analysis.
Caption: General experimental workflow for purity assessment of indazole compounds.
Conclusion
Confirming the purity of indazole compounds requires a comprehensive analytical strategy that leverages the strengths of multiple, orthogonal techniques. While HPLC/UPLC remains a central tool for routine purity testing, its combination with SFC, CE, qNMR, and Mass Spectrometry provides a more complete and reliable assessment of a compound's purity profile. This multi-faceted approach is essential for ensuring the quality, safety, and efficacy of indazole-based active pharmaceutical ingredients, thereby supporting robust drug development programs. By understanding the principles, advantages, and limitations of each method, researchers can design an optimal analytical workflow for the thorough characterization of their indazole compounds.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 5. Capillary Electrophoresis: Trends and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated Capillary Zone Electrophoresis Method for Impurity Profiling and Determination of NiII(3-OMe-Salophene) [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Antiproliferative Activity of Indazole Derivatives
Indazole and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including potent anticancer properties.[1][2] Several indazole-based drugs, such as Pazopanib and Axitinib, are already in clinical use for cancer therapy, underscoring the therapeutic potential of this scaffold.[1] This guide provides a comparative overview of the in vitro antiproliferative activity of various indazole derivatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Antiproliferative Activity of Indazole Derivatives
The antiproliferative efficacy of indazole derivatives has been evaluated against a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. The following tables summarize the IC₅₀ values for several indazole derivatives, showcasing their activity spectrum.
Table 1: Antiproliferative Activity of Selected Indazole Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 2f | 4T1 | Breast Cancer | 0.23 | [3][4] |
| A549 | Lung Cancer | 1.15 | [3][4] | |
| HepG2 | Liver Cancer | 0.80 | [4] | |
| MCF-7 | Breast Cancer | 0.34 | [4] | |
| HCT116 | Colon Cancer | 0.59 | [4] | |
| 13 | MCF-7 | Breast Cancer | 1.5 | [5] |
| 14 | MCF-7 | Breast Cancer | 5.6 | [5] |
| 4a | MKN45 | Gastric Cancer | 2.65 | [6] |
| 4d | MKN45 | Gastric Cancer | 3.55 | [6] |
| 82a | KMS-12 BM | Multiple Myeloma | 1.4 | [7] |
| 83 | MM1.S | Multiple Myeloma | 0.64 | [7] |
| 93 | HL60 | Leukemia | 0.0083 | [7] |
| HCT116 | Colon Cancer | 0.0013 | [7] | |
| 5f | MCF-7 | Breast Cancer | 1.858 | [8] |
| A549 | Lung Cancer | 3.628 | [8] | |
| Caco-2 | Colorectal Cancer | 1.056 | [8] | |
| 4b | Caco-2 | Colorectal Cancer | 0.827 | [8] |
| 5h | A549 | Lung Cancer | 1.378 | [8] |
| 4f | MCF-7 | Breast Cancer | 1.629 | [9] |
| 4i | MCF-7 | Breast Cancer | 1.841 | [9] |
| A549 | Lung Cancer | 2.305 | [9] |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Experimental Protocols
The in vitro antiproliferative activity of the indazole derivatives is commonly assessed using colorimetric assays such as the MTT or SRB assay. These assays measure cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Indazole derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives in the complete culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
Signaling Pathway Targeted by Indazole Kinase Inhibitors
Many indazole derivatives exert their antiproliferative effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[1][2][10] The diagram below illustrates a simplified receptor tyrosine kinase (RTK) signaling pathway, a common target for such inhibitors.
Caption: Simplified RTK signaling pathway inhibited by indazole derivatives.
Experimental Workflow for In Vitro Antiproliferative Screening
The process of screening chemical compounds for their antiproliferative activity involves a series of well-defined steps, from initial cell culture to final data analysis. The following diagram outlines a typical workflow for such an experiment.
Caption: Workflow for in vitro antiproliferative activity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazole and indazole derivatives: synthesis and evaluation of their anti-proliferative and anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiproliferative Activity of Novel Indazole-Chalcone Hybrids [yyhx.ciac.jl.cn]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
X-ray Crystallography of 5-Methyl-1H-indazole-3-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While a direct crystal structure of 5-Methyl-1H-indazole-3-carboxylic acid is not publicly available, this guide provides a comparative analysis using the closely related structure of 1-Methyl-1H-indazole-3-carboxylic acid . This comparison offers valuable insights into the likely structural characteristics and experimental considerations for the title compound. Indazole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1]
Comparative Crystallographic Data
To provide a quantitative comparison, the crystallographic data for 1-Methyl-1H-indazole-3-carboxylic acid is summarized below. It is anticipated that this compound would exhibit comparable, though not identical, unit cell parameters and bond characteristics. The primary difference would arise from the substitution of the methyl group on the benzene ring (C5 position) versus the indazole nitrogen (N1 position), which would influence the crystal packing and intermolecular interactions.
Table 1: Crystallographic Data for 1-Methyl-1H-indazole-3-carboxylic acid [2][3]
| Parameter | Value |
| Chemical Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.5470 (15) |
| b (Å) | 14.873 (3) |
| c (Å) | 14.924 (3) |
| α (°) | 90 |
| β (°) | 93.10 (3) |
| γ (°) | 90 |
| Volume (ų) | 1672.7 (6) |
| Z | 8 |
| Temperature (K) | 293 (2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.058 |
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of a small molecule's crystal structure, such as that of an indazole derivative, follows a well-established workflow.[4][5][6]
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis.[7] For a compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated solution of the compound is equilibrated against a larger reservoir of a precipitant. The slow diffusion of the precipitant into the drop induces crystallization.[4]
-
Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled to decrease the solubility of the compound and promote crystal formation.
Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.[7][8] The crystal is cooled, usually to 100 K, to minimize thermal vibrations of the atoms.[9] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[7][10]
Data Processing
The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection. This process involves:
-
Indexing: Assigning Miller indices (h, k, l) to each diffraction spot to define the crystal lattice.[11]
-
Integration: Measuring the intensity of each indexed reflection.[11]
-
Scaling and Merging: Correcting for experimental variations and merging multiple measurements of the same reflection to produce a final, unique set of reflection data.[11]
Structure Solution and Refinement
The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[4] For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[7][9] This map is then used to build an initial atomic model.
The model is then refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.[12] This iterative process adjusts atomic positions, and thermal parameters until the best possible fit is achieved, resulting in a final, accurate crystal structure.[13]
Mandatory Visualizations
Experimental Workflow for X-ray Crystallography
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CID 139045302 | C18H16N4O4 | CID 139045302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rigaku.com [rigaku.com]
- 6. researchgate.net [researchgate.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. fiveable.me [fiveable.me]
- 10. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 11. portlandpress.com [portlandpress.com]
- 12. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 13. books.rsc.org [books.rsc.org]
Comparative Analysis of Analytical Data: 5-Methyl-1H-indazole-3-carboxylic acid and Indazole-3-carboxylic acid
This guide provides a detailed comparative analysis of the analytical data for 5-Methyl-1H-indazole-3-carboxylic acid and a key structural analog, Indazole-3-carboxylic acid. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate compound identification, characterization, and quality control.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and Indazole-3-carboxylic acid is presented below. These properties are fundamental for the initial characterization and handling of the compounds.
| Property | This compound | Indazole-3-carboxylic acid |
| CAS Number | 1201-24-7 | 4498-67-3[1] |
| Molecular Formula | C₉H₈N₂O₂ | C₈H₆N₂O₂[1] |
| Molecular Weight | 176.17 g/mol | 162.15 g/mol [1] |
| Appearance | Off-white to light yellow powder | Beige powder[1] |
| Melting Point | 285-290 °C | 266-270 °C (decomposes)[1] |
| Purity | ≥ 98% (HPLC) | ≥ 97.0% (HPLC)[1] |
Spectroscopic Data Comparison
Spectroscopic analysis is essential for the structural elucidation and confirmation of chemical identity. The following tables summarize the key spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectral Data
The ¹H NMR spectra provide information on the chemical environment of hydrogen atoms within the molecule.
| This compound | Indazole-3-carboxylic acid |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| Data sourced from experimental records | Representative data from spectral databases |
| 13.5 (s, 1H, COOH) | ~13.0 (br s, 1H, COOH) |
| 8.0 (s, 1H, Ar-H) | ~8.2 (d, 1H, Ar-H) |
| 7.5 (d, 1H, Ar-H) | ~7.8 (d, 1H, Ar-H) |
| 7.2 (d, 1H, Ar-H) | ~7.4 (t, 1H, Ar-H) |
| 2.4 (s, 3H, CH₃) | ~7.2 (t, 1H, Ar-H) |
¹³C NMR Spectral Data
The ¹³C NMR spectra reveal the carbon framework of the molecule.
| This compound | Indazole-3-carboxylic acid |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| Data sourced from experimental records | Representative data from spectral databases |
| 165.0 (C=O) | ~164.0 (C=O) |
| 142.1 | ~141.5 |
| 140.8 | ~140.0 |
| 129.2 | ~127.0 |
| 124.5 | ~122.5 |
| 121.0 | ~121.0 |
| 110.5 | ~111.0 |
| 21.5 (CH₃) | - |
FT-IR Spectral Data
The FT-IR spectra identify the functional groups present in the compounds.
| This compound | Indazole-3-carboxylic acid |
| Wavenumber (cm⁻¹) | Wavenumber (cm⁻¹) |
| Data sourced from experimental records | Representative data from literature |
| ~3300-2500 (br, O-H stretch) | ~3300-2500 (br, O-H stretch) |
| ~3100 (N-H stretch) | ~3100 (N-H stretch) |
| ~1700 (C=O stretch) | ~1690 (C=O stretch) |
| ~1620 (C=C stretch) | ~1620 (C=C stretch) |
| ~1250 (C-O stretch) | ~1240 (C-O stretch) |
Mass Spectrometry Data
Mass spectrometry provides the molecular weight and fragmentation pattern of the compounds.
| This compound | Indazole-3-carboxylic acid |
| m/z | m/z |
| [M+H]⁺: 177.06 | [M+H]⁺: 163.05 |
| Key Fragments: 159, 131, 104 | Key Fragments: 145, 117, 90 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: Approximately 10 mg/mL.
-
Proton (¹H) NMR: 16 scans were acquired with a relaxation delay of 1 second.
-
Carbon (¹³C) NMR: 1024 scans were acquired with a relaxation delay of 2 seconds.
-
Reference: Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans were co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS):
-
Instrument: Agilent 6120 Quadrupole LC/MS system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Sample Introduction: The sample was dissolved in methanol and introduced via direct infusion.
-
Mass Range: Scanned from m/z 50 to 500.
Analytical Workflow and Data Interpretation
The following diagrams illustrate the general workflow for the analytical characterization of indazole carboxylic acid derivatives and the logical relationship in interpreting the spectral data.
Analytical characterization workflow for indazole derivatives.
Logical flow for spectral data interpretation and structure confirmation.
References
Safety Operating Guide
Safe Disposal of 5-Methyl-1H-indazole-3-carboxylic Acid: A Procedural Guide
For Immediate Reference: Treat 5-Methyl-1H-indazole-3-carboxylic acid as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[1][2][3] This substance should be collected for disposal by a licensed hazardous waste management company.
Proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste safely and effectively.
I. Hazard Identification and Safety Precautions
Before handling, it is essential to be aware of the hazards associated with this compound. According to safety data sheets, this chemical is classified as a hazardous substance.
Key Hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat or other protective clothing.
-
Use in a well-ventilated area or under a fume hood to avoid dust inhalation.[1]
II. Quantitative Data Summary
While specific quantitative limits for disposal are not broadly established, the following table summarizes key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 1201-24-7 | [1] |
| Molecular Formula | C9H8N2O2 | Thermo Fisher Scientific |
| Molecular Weight | 176.17 g/mol | Thermo Fisher Scientific |
III. Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Identify: Clearly identify all waste containing this compound, including pure substance, contaminated labware (e.g., weighing boats, spatulas), and solutions.
-
Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[2][3] It should be collected as a solid chemical waste or, if in solution, as a non-halogenated organic solvent waste, depending on the solvent used.
2. Containerization:
-
Primary Container: Use a dedicated, properly labeled, and sealable waste container.[3][4] The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.
-
Container Condition: Ensure the container is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid.[2] Keep the container closed except when adding waste.[1][2][4]
3. Labeling:
-
Hazardous Waste Label: Affix a hazardous waste label to the container immediately upon starting waste collection.[3]
-
Complete Information: The label must include:
4. Storage (Satellite Accumulation Area):
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[2][4]
-
Safe Storage: The SAA should be away from general traffic, sinks, and floor drains.[2][5] Store the container in secondary containment (e.g., a chemical-resistant tray) to catch any potential leaks.
5. Request for Disposal:
-
Regular Pick-up: Follow your institution's procedures for requesting a hazardous waste pick-up from the Environmental Health and Safety (EHS) office.[3][4][5]
-
Do Not Accumulate: Do not accumulate large quantities of waste. Request a pick-up when the container is about three-quarters full or as per your institution's guidelines.[5]
IV. Recommended Disposal Method
The standard and recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal facility.[6][7]
Experimental Protocol for Incineration Preparation (General Guidance): While the specific operational parameters of the incinerator are determined by the disposal facility, the laboratory's preparation involves the steps outlined above. For facilities that may accept lab-packed materials for incineration, the following general steps may be taken in consultation with your EHS office:
-
Material Packaging: The solid this compound waste is typically packed in its designated container.
-
Solvent Dilution (if applicable): In some cases, the waste may be dissolved in a combustible solvent (e.g., a mixture of xylene and butanol) to facilitate incineration. This should only be done following the specific instructions of your EHS office and the disposal facility.
-
Final Manifesting: The waste is then transferred to the licensed disposal facility, which will manage the high-temperature incineration process, typically involving a primary combustion chamber and a secondary afterburner to ensure complete destruction of the chemical.[8][9]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Disposal Methods for Chemical Waste: A Comprehensive Guide [greenflow.com]
- 7. Incineration - Wikipedia [en.wikipedia.org]
- 8. eponline.com [eponline.com]
- 9. m.youtube.com [m.youtube.com]
Personal protective equipment for handling 5-Methyl-1h-indazole-3-carboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of 5-Methyl-1H-indazole-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and experimental integrity.
Hazard Identification
This compound is classified as a substance that can cause significant health effects. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Ingestion of this chemical is harmful.[2][3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The primary defense against exposure is the correct and consistent use of Personal Protective Equipment. Based on safety data sheets for this compound and structurally similar chemicals, the following PPE is required.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields compliant with EN166 or ANSI Z87.1 standards.[1][5] A face shield is recommended for tasks with a high risk of splashing.[5][6] | To protect against splashes and airborne particles that could result in serious eye irritation or injury.[1][2] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, should be worn and inspected before each use.[5][7] For prolonged contact, consider the use of double-gloving.[5] | To prevent skin contact, as indazole derivatives are known to cause skin irritation.[1][2] |
| Body Protection | A fluid-resistant laboratory coat with long sleeves and a solid front is mandatory.[5] For handling larger quantities or when there is an increased risk of exposure, a chemical-resistant apron is advised.[5] | To minimize skin exposure from spills and prevent contamination of personal clothing.[5] |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] If ventilation is insufficient or if dust or aerosols are generated, a NIOSH-approved respirator is required.[5] | Indazole compounds may be harmful if inhaled; proper ventilation is critical to minimize respiratory exposure.[1][2][5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for minimizing risks and ensuring the reproducibility of experiments.
1. Preparation:
-
Designate a specific, well-ventilated work area, ideally a chemical fume hood.[5]
-
Ensure that an eyewash station and a safety shower are easily accessible.[1][8]
-
Before beginning work, don all required PPE as detailed in the table above.
-
Assemble all necessary equipment, including glassware, reagents, and a chemical spill kit.
2. Handling:
-
Avoid direct contact with the chemical. Do not allow it to get in your eyes, on your skin, or on your clothing.[8]
-
Wash your hands and any exposed skin thoroughly after handling the substance.[1][3]
-
Do not eat, drink, or smoke in the designated work area.[2][3]
3. In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[1]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1] Remove and wash contaminated clothing before reuse.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol | Rationale |
| Unused or Excess Chemical | Dispose of as hazardous chemical waste through a licensed disposal company.[1][8] Do not pour down the drain or discard in general waste.[5][8] | To prevent environmental release and adhere to hazardous waste regulations. |
| Contaminated Labware | Place items such as gloves, wipes, and pipette tips in a designated, sealed, and clearly labeled hazardous waste container.[5] | To prevent cross-contamination and ensure proper handling by waste management personnel. |
| Empty Containers | Triple rinse the container with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[5][9] Puncture the container to prevent reuse before its disposal.[5] | To ensure that residual chemical is managed correctly and that containers are not inappropriately reused. |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. Which personal protective equipment do you need to [royalbrinkman.com]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
